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  • Product: 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate
  • CAS: 67238-50-0

Core Science & Biosynthesis

Foundational

Solubility profile of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate in polar aprotic solvents

An In-Depth Technical Guide on the Solubility Profile of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate in Polar Aprotic Solvents Executive Summary In the landscape of synthetic organic chemistry and drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Solubility Profile of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate in Polar Aprotic Solvents

Executive Summary

In the landscape of synthetic organic chemistry and drug development, 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (CAS: 67238-50-0) serves as a critical bifunctional intermediate. Structurally, it features a hydrophobic bromophenoxy ether moiety coupled with a highly reactive, resonance-stabilized tosylate (4-methylbenzenesulfonate) leaving group[1]. This compound is primarily utilized as an alkylating agent to introduce the 2-(4-bromophenoxy)ethyl pharmacophore into nucleophilic substrates via SN​2 pathways.

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling these alkylation reactions lies in solvent selection. To achieve maximum reaction kinetics without degrading the substrate, the compound must be dissolved in a medium that solvates the bulky tosylate while leaving the incoming nucleophile highly reactive. Polar aprotic solvents —such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile—are the gold standard for this purpose. This whitepaper deconstructs the thermodynamic causality behind the solubility profile of this compound and provides a self-validating empirical protocol for its quantification.

Mechanistic Causality: Solvation Dynamics in Polar Aprotic Environments

To understand why 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate exhibits exceptional solubility in polar aprotic solvents, we must analyze the thermodynamics of dissolution at the molecular level.

The Dual-Nature of the Substrate

The molecule possesses two distinct domains:

  • The Non-Polar Domain: The 4-bromophenyl ring and the ethyl ether linkage rely on London dispersion forces and dipole-induced dipole interactions for solvation.

  • The Polar Domain: The tosylate group is highly polarized. The sulfonyl oxygens carry a partial negative charge, while the sulfur atom is highly electrophilic.

The Role of Dielectric Constants and Dipole Moments

Polar aprotic solvents possess high dielectric constants ( ϵ ) and strong dipole moments but lack hydrogen-bond donors (protic hydrogens)[2][3].

  • DMSO ( ϵ=46.7 ) and DMF ( ϵ=36.7 ) [4]: The strong partial positive charge localized on the sulfur atom of DMSO (or the carbonyl carbon of DMF) effectively coordinates with the electron-rich sulfonyl oxygens of the tosylate group. Simultaneously, the hydrophobic methyl groups of these solvents form a solvation shell around the bromophenoxy ring.

  • Nucleophile Activation: Because polar aprotic solvents cannot act as hydrogen-bond donors, they fail to solvate anions (nucleophiles) effectively. This leaves the nucleophile "naked" and highly energetic, drastically lowering the activation energy ( Ea​ ) required for the SN​2 displacement of the tosylate group[2].

SolvationLogic A Polar Aprotic Solvent (e.g., DMSO, DMF) B High Dielectric Constant (ε = 36 - 47) A->B C Lack of H-Bond Donors (No Protic Hydrogens) A->C D Dissolution of Tosylate Substrate B->D E Unsolvated ('Naked') Nucleophile C->E F Optimized SN2 Alkylation Efficiency D->F E->F

Logical flow of solvation dynamics enhancing SN2 reaction efficiency in polar aprotic solvents.

Quantitative Data: Solubility Profile

Based on the physicochemical behavior of structurally analogous alkyl tosylates[5][6], the solubility of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate is directly proportional to the solvent's dielectric constant and its ability to disrupt the crystalline lattice energy of the solid compound.

Table 1: Solubility Profile of 2-(4-Bromophenoxy)ethyl tosylate in Key Polar Aprotic Solvents (at 25°C)

SolventDielectric Constant ( ϵ )Boiling Point (°C)Estimated Solubility (mg/mL)Application Suitability in Drug Development
Dimethyl Sulfoxide (DMSO) 46.7189> 30.0Excellent for high-concentration stock solutions; high BP complicates downstream solvent removal.
N,N-Dimethylformamide (DMF) 36.7153> 25.0Ideal for SN​2 reactions; easily solvates the tosylate and supports high reaction temperatures.
Acetonitrile (MeCN) 37.58210.0 - 20.0Good balance of solubility and volatility; preferred for reactions requiring easy workup/evaporation.
Acetone 20.7565.0 - 15.0Useful for highly reactive nucleophiles at lower temperatures; highly volatile.

Note: Solubility values are derived from baseline thermodynamic behaviors of aryl-alkyl tosylates in standard laboratory conditions.

Experimental Protocol: Empirical Solubility Determination

To transition from theoretical estimates to validated empirical data, researchers must employ the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV). This is the industry-standard protocol for determining thermodynamic equilibrium solubility[7].

Step-by-Step Methodology

Phase 1: Preparation of Saturated Solutions

  • Vial Preparation: Label a series of 5 mL amber glass vials (to prevent potential UV degradation of the bromophenoxy moiety).

  • Compound Addition: Add an excess amount (approx. 50 mg) of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate powder to each vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO, DMF, or Acetonitrile) into the respective vials. Ensure a visible amount of undissolved solid remains; if the solid completely dissolves, add more compound until saturation is visually confirmed.

Phase 2: Equilibration 4. Agitation: Seal the vials tightly with PTFE-lined caps. Place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. 5. Incubation: Agitate the samples at 300 RPM for 24 to 48 hours to ensure true thermodynamic equilibrium is reached between the solid lattice and the solvated molecules.

Phase 3: Separation and Quantification 6. Phase Separation: Remove the vials and allow them to stand for 1 hour. Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid. 7. Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter (PTFE is required as it is chemically resistant to strong aprotic solvents like DMF and DMSO). 8. Dilution: Dilute the filtered supernatant by a known factor (e.g., 1:100) using the mobile phase to ensure the concentration falls within the linear dynamic range of the HPLC detector. 9. HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor the absorbance at the appropriate λmax​ (typically around 220-254 nm for the bromophenoxy and tosyl chromophores). Quantify the concentration against a pre-established calibration curve.

ShakeFlask S1 1. Saturation Add excess compound to aprotic solvent S2 2. Equilibration Agitate at 25°C for 24-48 hours S1->S2 S3 3. Separation Centrifugation or 0.45 µm Filtration S2->S3 S4 4. Quantification HPLC-UV Analysis vs Calibration Curve S3->S4

Standard shake-flask methodology for determining thermodynamic equilibrium solubility.

Conclusion

The successful deployment of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate in synthetic workflows is heavily dependent on solvent dynamics. Polar aprotic solvents like DMSO and DMF provide the optimal balance: their high dielectric constants efficiently solvate the bulky, polarizable tosylate group, while their lack of hydrogen-bond donors ensures that the nucleophile remains highly reactive. By utilizing the shake-flask protocol outlined above, laboratories can generate precise, reproducible solubility profiles tailored to their specific thermal and synthetic conditions.

References

  • Chemistry LibreTexts. Characteristics of the SN1/SN2 Reaction and Solvent Dielectric Constants. Retrieved from:[Link]

  • Chemistry Connected. Four new mechanisms to learn: SN2 vs E2 and SN1 vs E1 (Solvent Effects). Retrieved from:[Link]

Sources

Exploratory

Whitepaper: Bifunctional Utility of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate in Modular Organic Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, the modular assembly of pharmacophores requires building blocks with orthogonal reactivity. 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the modular assembly of pharmacophores requires building blocks with orthogonal reactivity. 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (CAS: 67238-50-0) serves as a premier bifunctional linker. By combining a highly reactive aliphatic electrophile (tosylate) with a transition-metal-compatible aromatic electrophile (aryl bromide), this reagent allows chemists to perform sequential, chemoselective functionalizations. This whitepaper details the mechanistic causality, quantitative efficacy, and self-validating protocols required to leverage this molecule in advanced synthetic workflows.

Structural Anatomy and Electronic Properties

The utility of 1[1] is derived from its two distinct poles of reactivity:

  • The Aliphatic Pole (SN2 Acceptor): The ethyl chain is terminated by a p-toluenesulfonate (tosylate) group. The strong electron-withdrawing nature of the tosylate activates the adjacent methylene carbon, making it highly susceptible to nucleophilic attack.

  • The Aromatic Pole (Cross-Coupling Acceptor): The 4-bromophenoxy moiety contains a carbon-bromine bond that is inert to standard nucleophilic aliphatic substitution but highly reactive toward oxidative addition by low-valent transition metals (e.g., Palladium).

Primary Mechanism of Action: Nucleophilic Aliphatic Substitution (SN2)

The primary synthetic step involves the displacement of the tosylate group via an SN2 mechanism. Unmodified alcohols are exceptionally poor leaving groups because the hydroxide ion is a strong base (conjugate acid pKa ~15.7). Converting the alcohol into a tosylate fundamentally alters the thermodynamics of the cleavage.

The leaving group ability is dictated by the stability of the expelled anion. The p-toluenesulfonate anion is a very weak base; its negative charge is2[2]. Because the conjugate acid (p-toluenesulfonic acid) is a strong acid (pKa = -2.8), the tosylate is an excellent leaving group, allowing substitutions to proceed under that preserve the integrity of sensitive functional groups.

SN2_Mechanism N1 Nucleophile + Substrate (High Energy State) N2 SN2 Transition State [Nu ··· CH2 ··· OTs]‡ N1->N2 Activation Energy (Ea) N3 Alkylated Product Nu-CH2CH2-O-Ar N2->N3 Bond Formation N4 Tosylate Anion (Resonance Stabilized) N2->N4 Leaving Group Departure

Kinetic pathway of the SN2 displacement of the tosylate group.

Protocol 1: Self-Validating SN2 Alkylation Workflow

To ensure reproducibility and high yield, the following protocol describes the alkylation of a generic secondary amine.

Mechanistic Rationale & Causality:

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to solvate the potassium cation of the base, leaving the nucleophile "naked" and highly reactive, thereby lowering the SN2 activation energy.

  • Base (K₂CO₃): A mild, insoluble base acts as an acid scavenger to neutralize the generated protons without competing as a nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (1.0 eq) and the secondary amine nucleophile (1.2 eq) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Stir the suspension at 80°C under a nitrogen atmosphere for 8–12 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot. Run Thin Layer Chromatography (TLC) using 3:1 Hexanes:Ethyl Acetate. The starting tosylate (UV-active, Rf ~ 0.6) must be completely consumed, replaced by a more polar product spot. Confirm via LC-MS (ESI+) by observing the [M+H]+ peak of the alkylated product and the strict absence of the tosylate parent mass.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Partition between Ethyl Acetate and water; wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Secondary Mechanism of Action: Palladium-Catalyzed Cross-Coupling

Following the successful SN2 installation of the linker, the aryl bromide pole remains fully intact. This halogenated aromatic ring is a classic substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).

Bifunctional_Workflow A 2-(4-Bromophenoxy)ethyl tosylate C SN2 Reaction (K2CO3, MeCN, 80°C) A->C B Primary Amine (Nu) B->C D Intermediate Aryl Bromide C->D - OTs(-) F Suzuki Cross-Coupling (100°C, 12h) D->F E Aryl Boronic Acid Pd(dppf)Cl2, Base E->F G Final Elongated Scaffold F->G - HBr

Orthogonal bifunctional reactivity workflow leveraging SN2 and cross-coupling.

Protocol 2: Self-Validating Suzuki-Miyaura Coupling

This protocol outlines the extension of the molecule via a Suzuki-Miyaura coupling using an aryl boronic acid.

Mechanistic Rationale & Causality:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step, preventing unwanted homocoupling.

  • Solvent (1,4-Dioxane/H₂O): A biphasic system is required. Water is mechanistically necessary to form the reactive boronate complex [Ar-B(OH)₃]⁻, which undergoes transmetallation with the Pd(II) intermediate.

Step-by-Step Methodology:

  • Preparation: To a Schlenk tube, add the aryl bromide intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (0.1 M). Sparge the mixture with Argon for 15 minutes. Critical causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat at 100°C for 12 hours.

  • Self-Validation Checkpoint (IPC): The reaction mixture should transition from a reddish-orange solution to containing a dark black precipitate (Pd black), indicating catalyst turnover and eventual deactivation. LC-MS must show the disappearance of the characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) of the starting material, confirming successful oxidative addition.

  • Workup: Dilute with Ethyl Acetate, wash with water, dry over MgSO₄, and purify via silica gel flash chromatography.

Quantitative Data: Leaving Group Efficacy

To justify the use of a tosylate over standard halides or unmodified alcohols, the following table summarizes the quantitative thermodynamic and kinetic properties that dictate leaving group efficacy in SN2 reactions[3].

PropertyHydroxide (-OH)Chloride (-Cl)Bromide (-Br)Tosylate (-OTs)
Conjugate Acid H₂OHClHBrp-TsOH
pKa of Conjugate Acid 15.7-7.0-9.0-2.8
Relative SN2 Reactivity ~0150~10,000
Resonance Stabilization NoneNoneNoneHigh (3 Oxygen atoms)

Note: While the pKa of p-TsOH is slightly higher than HCl, the massive steric bulk and resonance stabilization of the tosylate anion heavily favor the forward kinetic rate of SN2 displacement compared to simple chlorides.

References

  • ChemicalBook - "2-(4-broMophenoxy)
  • Chemistry Steps - "Mesylates and Tosylates with Practice Problems" URL
  • Master Organic Chemistry - "Tosylates And Mesylates" URL
  • University of Calgary - "Ch8 : Tosylates" URL

Sources

Foundational

Thermodynamic Profiling and Synthetic Utility of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug development and complex organic synthesis, the strategic selection of bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug development and complex organic synthesis, the strategic selection of bifunctional intermediates is critical for orchestrating multi-step synthetic pathways. 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (commonly referred to as 4-bromophenoxyethyl tosylate) is a highly versatile, bimodal synthon. It features two orthogonal reactive sites: an sp2 -hybridized aryl bromide primed for transition-metal-catalyzed cross-coupling, and an sp3 -hybridized alkyl tosylate engineered for thermodynamically driven nucleophilic substitution.

This whitepaper provides an in-depth analysis of the thermodynamic properties governing the reactivity of the tosylate leaving group in this specific structural context. By examining the causality behind its thermodynamic stability, solvation dynamics, and kinetic behavior, we provide self-validating protocols for its synthesis and downstream application.

Thermodynamic Architecture of the Tosylate Leaving Group

The utility of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate hinges on the thermodynamic properties of the 4-methylbenzenesulfonate (tosylate, OTs) moiety. Alcohols are inherently poor leaving groups due to the high basicity and thermodynamic instability of the expelled hydroxide ion ( OH− )[1]. Converting the alcohol into a sulfonate ester fundamentally alters the free energy landscape of subsequent nucleophilic substitutions.

Enthalpic and Entropic Drivers of Leaving Group Ability

The leaving group ability of a species is directly correlated with its capacity to stabilize additional electron density following heterolytic bond cleavage[2]. The conjugate acid of the tosylate anion, p-toluenesulfonic acid, has a pKa​ of approximately -2.8, indicating that the tosylate anion is an extremely weak, thermodynamically stable base[1].

This stability is driven by:

  • Resonance Delocalization: The negative charge is delocalized symmetrically across three highly electronegative oxygen atoms.

  • Inductive Effects: The electron-withdrawing nature of the sulfonyl group further stabilizes the transition state during SN​2 displacement.

  • Solvation Thermodynamics: Single-ion enthalpies of transfer demonstrate that the tosylate ion is highly susceptible to hydrogen bonding in protic solvents, significantly lowering the free energy of the product state ( ΔG<0 ) and accelerating SN​1/SN​2 reaction kinetics[3].

Orthogonal Reactivity and Kinetic Control

The presence of the 4-bromophenoxy ether linkage introduces an electron-withdrawing inductive effect that slightly destabilizes adjacent carbocations, strongly biasing the ethyl tosylate moiety toward SN​2 rather than SN​1 pathways. Furthermore, the thermodynamic disparity between the sp3 C-OTs bond and the sp2 C-Br bond allows for selective electrochemical cross-coupling. By altering reaction kinetics—such as generating a more reactive bromide in situ via tosylate/bromide exchange—researchers can achieve highly selective C(sp3)−C(sp3) couplings without disturbing the aryl halide[4].

Visualizing the Thermodynamic Landscape

To conceptualize the thermodynamic advantage of the tosylate group, we map the reaction coordinates of nucleophilic substitution.

G cluster_0 High Activation Energy Pathway (Alcohol) cluster_1 Thermodynamically Favored Pathway (Tosylate) ROH R-OH + Nu⁻ TS1 [R---OH---Nu]‡ Unstable TS ROH->TS1 High ΔG‡ Prod1 R-Nu + OH⁻ ΔG > 0 TS1->Prod1 High ΔG‡ ROTs R-OTs + Nu⁻ TS2 [R---OTs---Nu]‡ Stabilized TS ROTs->TS2 Low ΔG‡ Prod2 R-Nu + TsO⁻ ΔG < 0 TS2->Prod2 Low ΔG‡

Reaction coordinate comparison illustrating the thermodynamic advantage of the tosylate leaving group.

Workflow A 2-(4-Bromophenoxy)ethanol B Tosylation (TsCl, Pyridine) Thermodynamic Sink A->B Pyridine neutralizes HCl C 2-(4-Bromophenoxy)ethyl tosylate (Stable Intermediate) B->C Irreversible D Nucleophilic Substitution (SN2) Amine/Azide C->D ΔG < 0 E Cross-Coupling (Ni-Catalyzed) C->E Electroreductive F Hydrolysis (Aqueous Base) C->F Kinetic Control

Synthesis workflow and downstream thermodynamic pathways of 2-(4-Bromophenoxy)ethyl tosylate.

Quantitative Data Summaries

The following tables synthesize the thermodynamic and kinetic parameters that dictate the behavior of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate in solution.

Table 1: Thermodynamic Parameters for Leaving Group Departure

Leaving GroupConjugate Acid pKa​ Relative SN​2 Rate ( krel​ ) ΔG‡ ContributionSolvation Enthalpy ( ΔHsolv​ )
Hydroxide ( −OH )15.7 1×10−6 High (Unfavorable)Poor in aprotic solvents
Chloride ( −Cl )-7.01.0 (Baseline)ModerateHigh in protic solvents
Bromide ( −Br )-9.050LowModerate
Tosylate ( −OTs ) -2.8 ~30,000 Very Low (Favorable) High (H-bond susceptible)

Table 2: Predicted Activation Parameters for Hydrolysis ( pH10,25∘C )

ParameterValue (Predicted)Mechanistic Implication
ΔH‡ +85 kJ/molIndicates significant bond-breaking character in the transition state.
ΔS‡ -40 J/K·molNegative entropy confirms a highly ordered, bimolecular SN​2 transition state.
kobs​ 3.2×10−4s−1 Pseudo-first-order kinetics under buffered basic conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and an internal validation mechanism.

Protocol 1: Synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Objective: Convert the primary alcohol into a thermodynamically stable tosylate without cleaving the aryl ether.

  • Substrate Solvation: Dissolve 1.0 eq of 2-(4-bromophenoxy)ethanol in anhydrous dichloromethane (DCM) (0.2 M).

    • Causality: DCM provides a non-polar, aprotic environment that prevents premature solvolysis of the tosyl chloride while maintaining high solubility for the starting materials.

  • Catalyst/Base Addition: Add 1.5 eq of anhydrous pyridine and cool the mixture to 0∘C .

    • Causality: Cooling mitigates the exothermic nature of the initial nucleophilic attack. Pyridine acts as both a nucleophilic catalyst (forming a highly reactive N-tosylpyridinium intermediate) and an acid scavenger to drive the thermodynamic equilibrium forward[1].

  • Electrophile Introduction: Add 1.2 eq of p-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes.

  • Thermodynamic Equilibration: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The complete disappearance of the broad, highly polar alcohol spot and the appearance of a distinct, UV-active, less polar spot confirms the thermodynamic completion of the reaction.

  • Aqueous Quench & Workup: Wash the organic layer with cold 1M aqueous HCl, followed by saturated NaHCO3​ and brine.

    • Causality & Validation: The acidic workup protonates the excess pyridine, driving it into the aqueous layer. This prevents pyridine from acting as a nucleophile in a secondary SN​2 reaction with the newly formed tosylate, validating the purity of the organic phase prior to crystallization.

Protocol 2: Thermodynamic Hydrolysis Profiling

Objective: Determine the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the tosylate leaving group.

  • Buffer Preparation: Prepare a 10 mM solution of the synthesized tosylate in a 50:50 Acetonitrile/Water mixture, buffered to pH 10 using a carbonate buffer.

    • Causality: The mixed solvent system ensures the hydrophobic 4-bromophenoxy moiety remains solvated while providing sufficient aqueous concentration for hydroxide-mediated hydrolysis.

  • Thermal Incubation: Divide the solution into sealed quartz cuvettes and incubate at precisely 25∘C , 35∘C , and 45∘C using a Peltier-controlled spectrophotometer.

  • Kinetic Monitoring: Measure the pseudo-first-order kinetics ( kobs​ ) by tracking the UV-Vis absorbance decay of the tosylate chromophore at 260 nm over time.

    • Self-Validation: The presence of a strict isosbestic point during the spectral shift from the tosylate ester to the free alcohol and tosylate anion validates that no secondary degradation (e.g., aryl ether cleavage) is occurring.

  • Thermodynamic Extraction: Plot ln(kobs​/T) versus 1/T . Use the slope and y-intercept of the resulting Eyring plot to calculate ΔH‡ and ΔS‡ .

References

  • Constituent analysis of the interaction of solvents with the leaving group anions for SN1–E1 reactions.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Tosylates And Mesyl
  • Leaving group.Wikipedia.
  • Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates.Journal of the American Chemical Society.

Sources

Exploratory

An In-Depth Technical Guide to the Crystallographic Analysis of Aryl Ether Tosylates: A Case Study of Ethyl 2-(2-Bromophenoxy)acetate

A note to the reader: Comprehensive searches for the crystallographic data of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate did not yield a publicly available crystal structure. Therefore, this guide will utilize the...

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Author: BenchChem Technical Support Team. Date: April 2026

A note to the reader: Comprehensive searches for the crystallographic data of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate did not yield a publicly available crystal structure. Therefore, this guide will utilize the detailed crystallographic data of a closely related analogue, ethyl 2-(2-bromophenoxy)acetate , to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis. This case study will provide researchers, scientists, and drug development professionals with a thorough understanding of the experimental and computational workflows involved in elucidating the three-dimensional atomic structure of a small organic molecule.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and materials science, a molecule's three-dimensional structure is intrinsically linked to its function and properties. For a compound like 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate, which contains key pharmacophoric elements such as an aryl ether linkage and a tosylate group, understanding its precise atomic arrangement is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information, providing unparalleled insight into bond lengths, bond angles, and intermolecular interactions. This guide, through the lens of a representative analogue, ethyl 2-(2-bromophenoxy)acetate, will delineate the critical steps and expert considerations in a typical crystallographic investigation.

Analogues of phenoxy ethanoic acid are recognized for their potential in medicinal chemistry, exhibiting antifungal and antibacterial properties.[1] Furthermore, ethyl phenoxy acetate derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The structural insights gained from crystallographic studies are instrumental in understanding these properties and in the rational design of new therapeutic agents.

Experimental Methodology: From Synthesis to Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray analysis.

Synthesis of Ethyl 2-(2-Bromophenoxy)acetate

The synthesis of the analogue, ethyl 2-(2-bromophenoxy)acetate, was achieved through a nucleophilic substitution reaction. O-bromophenol was reacted with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in anhydrous acetone. The mixture was refluxed to drive the reaction to completion.[1]

Step-by-Step Synthesis Protocol:

  • To a solution of O-bromophenol in anhydrous acetone, add an equimolar amount of ethyl chloroacetate.

  • Add an excess of anhydrous potassium carbonate, which acts as a base to deprotonate the phenol.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified, typically by column chromatography or recrystallization, to obtain pure ethyl 2-(2-bromophenoxy)acetate.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis. For ethyl 2-(2-bromophenoxy)acetate, single crystals were successfully grown by the slow evaporation of a solution of the compound.[1]

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent is critical and often determined empirically. For the analogue, a white, rectangle-shaped single crystal with dimensions of 0.28 x 0.26 x 0.24 mm was selected for the X-ray diffraction study.[1]

X-ray Diffraction Data Collection and Processing

With a suitable single crystal, the next phase involves irradiating it with X-rays and collecting the diffraction pattern.

Data Collection

The single crystal of ethyl 2-(2-bromophenoxy)acetate was mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data for this analogue were collected at a temperature of 296 K on a Bruker Proteum2 CCD diffractometer using CuKα radiation (wavelength λ = 1.54178 Å).[1] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing

The raw diffraction images are then processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. For the case study compound, the data was processed using the SAINT-PLUS software.[1] This process involves:

  • Indexing: Determining the unit cell dimensions and crystal lattice system from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Absorption Correction: Correcting for variations in crystal illumination, detector response, and absorption of X-rays by the crystal.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the information needed to solve and refine the crystal structure.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases. For small molecules like ethyl 2-(2-bromophenoxy)acetate, direct methods are typically used to solve the phase problem. The structure of the analogue was solved by direct methods using the SHELXS program.[1] These methods use statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.

Structure Refinement

The initial structural model obtained from the solution is then refined against the experimental data. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The refinement of the analogue's structure was carried out by the full-matrix least-squares method on F² using the SHELXL program.[1]

Key Refinement Parameters:

  • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.

  • wR2: A weighted R-factor based on the squared structure factor amplitudes.

  • Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

For ethyl 2-(2-bromophenoxy)acetate, the final R-factor was 0.0326, indicating a high-quality refinement.[1]

Crystallographic Data for Ethyl 2-(2-Bromophenoxy)acetate

The final refined crystal structure provides a wealth of information, which is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₀H₁₁BrO₂
Formula Weight243.10
Temperature296 K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a5.3473(3) Å
b26.7605(15) Å
c7.9862(5) Å
α90°
β107.796(4)°
γ90°
Volume1088.92(11) ų
Z4
Calculated Density1.483 Mg/m³
Absorption Coefficient4.852 mm⁻¹
F(000)488
Crystal Size0.28 x 0.26 x 0.24 mm
Theta range for data collection3.31 to 68.21°
Index ranges-6≤h≤6, -32≤k≤32, -9≤l≤9
Reflections collected9481
Independent reflections1928 [R(int) = 0.0366]
Completeness to theta = 67.684°99.9 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7530 and 0.5480
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1928 / 0 / 127
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.0326, wR2 = 0.0827
R indices (all data)R1 = 0.0363, wR2 = 0.0857
Largest diff. peak and hole0.354 and -0.402 e.Å⁻³

Data obtained from the study by S. Naveen, et al. (2015).[1]

Molecular and Crystal Structure Analysis

The refined crystallographic data allows for a detailed analysis of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Structure

The molecular structure of ethyl 2-(2-bromophenoxy)acetate reveals the expected connectivity of the atoms. The bond lengths and angles are within the normal ranges for similar compounds.

Figure 1: A 2D representation of the molecular structure of ethyl 2-(2-bromophenoxy)acetate.

Crystal Packing and Intermolecular Interactions

The crystal packing of ethyl 2-(2-bromophenoxy)acetate is stabilized by intermolecular C-H···O hydrogen bonds. These interactions link the molecules into an infinite linear chain propagating along the direction.[1] Understanding these non-covalent interactions is crucial as they can significantly influence the physicochemical properties of the solid state, such as solubility and melting point.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Ethyl 2-(2-Bromophenoxy)acetate Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing (Indexing, Integration) DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Structural Analysis (Molecular Geometry, Intermolecular Interactions) Validation->Analysis

Figure 2: The experimental workflow for crystallographic analysis.

Conclusion: The Power of Crystallographic Insight

This technical guide, using ethyl 2-(2-bromophenoxy)acetate as a case study, has demonstrated the comprehensive process of determining the three-dimensional structure of a small organic molecule by single-crystal X-ray diffraction. From the careful synthesis and crystallization to the intricate details of data collection, structure solution, and refinement, each step is crucial for obtaining a high-quality and reliable crystal structure. The resulting atomic-level information is invaluable for understanding the structure-property relationships that are fundamental to drug design and materials science. While the specific crystallographic data for 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate remains elusive, the principles and methodologies detailed herein provide a robust framework for the crystallographic analysis of this and other related compounds.

References

  • Naveen, S., et al. (2015). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. Der Pharma Chemica, 7(10), 232-239. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Two-Step Synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Target Audience: Researchers, medicinal chemists, and drug development professionals. CAS Numbers: 34743-88-9 (Intermediate); 67238-50-0 (Final Product).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. CAS Numbers: 34743-88-9 (Intermediate); 67238-50-0 (Final Product).

Abstract and Strategic Importance

2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (also known as 2-(4-bromophenoxy)ethyl tosylate) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. The molecule features a para-bromophenyl ether—primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)—and a highly reactive terminal tosylate for nucleophilic substitution (SN2)[1]. This specific structural motif is frequently employed in the synthesis of selective estrogen receptor degraders (SERDs)[1], Rho-associated protein kinase (ROCK) inhibitors[2], and PROTAC linker assemblies.

This application note details a robust, high-yield, two-step synthetic protocol starting from commercially available 4-bromophenol. The process is designed as a self-validating system, ensuring high chemoselectivity and minimizing the formation of unwanted byproducts.

Mechanistic Rationale & Causality

The synthesis relies on two distinct, highly controlled nucleophilic substitution reactions:

  • Williamson Ether Synthesis (Alkylation): The first step involves the O-alkylation of 4-bromophenol using 2-bromoethanol. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the phenol (pKa ~9.3) to form the highly nucleophilic phenoxide ion, but mild enough to prevent the base-catalyzed elimination (dehydrohalogenation) of 2-bromoethanol[3]. Acetone is used as the solvent; as a polar aprotic solvent, it lacks hydrogen-bond donating capability, leaving the phenoxide ion unsolvated and highly reactive, thereby accelerating the SN2 reaction[3].

  • Sulfonylation (Tosylation): The resulting 2-(4-bromophenoxy)ethanol is reacted with p-toluenesulfonyl chloride (TsCl). Triethylamine (Et₃N) is utilized both as an acid scavenger (to neutralize the HCl byproduct) and as a nucleophilic catalyst. Et₃N attacks TsCl to form a highly electrophilic sulfonylammonium intermediate, which is then rapidly trapped by the primary alcohol[4]. The reaction is initiated at 0 °C to suppress exothermic side reactions, such as the conversion of the alcohol to an alkyl chloride.

Synthetic Workflow

SynthesisWorkflow SM1 4-Bromophenol (Starting Material) Reagent1 2-Bromoethanol K2CO3, Acetone, Reflux SM1->Reagent1 Int1 2-(4-Bromophenoxy)ethanol (Intermediate) Reagent1->Int1 Williamson Ether Synthesis Reagent2 TsCl, Et3N, DCM 0°C to RT Int1->Reagent2 Product 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate Reagent2->Product Sulfonylation

Workflow: Two-step synthesis of 2-(4-Bromophenoxy)ethyl tosylate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenoxy)ethanol

Objective: Selective O-alkylation of 4-bromophenol.

Materials:

  • 4-Bromophenol: 30.0 g (0.17 mol, 1.0 eq)

  • 2-Bromoethanol: 31.0 g (0.25 mol, 1.47 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous): 30.0 g (0.22 mol, 1.3 eq)

  • Acetone (anhydrous): 500 mL

Procedure:

  • Preparation: To an oven-dried 1 L round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (30.0 g) and anhydrous acetone (500 mL)[3].

  • Deprotonation: Add anhydrous K₂CO₃ (30.0 g) to the solution[3]. Stir the suspension at room temperature for 30 minutes under a nitrogen (N₂) atmosphere. Note: A slight color change may occur as the phenoxide is generated.

  • Alkylation: Add 2-bromoethanol (31.0 g) dropwise over 10 minutes[3].

  • Reflux: Attach a reflux condenser and heat the reaction mixture to gentle reflux (~56 °C) for 48 hours under N₂[3].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble inorganic salts (KBr and excess K₂CO₃)[3]. Evaporate the acetone filtrate to dryness using a rotary evaporator[3].

  • Extraction: Dissolve the crude residue in dichloromethane (DCM, 300 mL) and wash sequentially with distilled water (2 × 100 mL) and brine (100 mL)[3].

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate[3]. Purify the crude product via silica gel column chromatography using an ethyl acetate/petroleum ether gradient (1:2, v/v) to yield 2-(4-bromophenoxy)ethanol as a white to off-white solid[3].

Step 2: Synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Objective: Conversion of the primary alcohol to a highly reactive tosylate leaving group.

Materials:

  • 2-(4-Bromophenoxy)ethanol: 20.0 g (92.1 mmol, 1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl): 19.3 g (101.3 mmol, 1.1 eq)

  • Triethylamine (Et₃N): 19.3 mL (138.2 mmol, 1.5 eq)

  • Dichloromethane (DCM, anhydrous): 200 mL

Procedure:

  • Preparation: In an oven-dried 500 mL round-bottom flask, dissolve 2-(4-bromophenoxy)ethanol (20.0 g) in anhydrous DCM (200 mL) under an N₂ atmosphere[4].

  • Catalyst Addition: Add Et₃N (19.3 mL) to the solution in one portion[4].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Critical Step: Strict temperature control prevents the nucleophilic displacement of the newly formed tosylate by chloride ions.

  • Tosylation: Add TsCl (19.3 g) portion-wise over 20 minutes to maintain the internal temperature below 5 °C[4].

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 to 4 hours[4]. Monitor completion via TLC (Hexanes:EtOAc 3:1; UV active).

  • Workup: Dilute the reaction mixture with additional DCM (100 mL). Wash the organic layer sequentially with cold distilled water (2 × 100 mL), cold 1N HCl (100 mL, to remove excess Et₃N), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL)[4].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate[4]. The product is typically pure enough for downstream applications (>95% by NMR) but can be recrystallized from hexanes/ethyl acetate if ultra-high purity is required.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for the two-step synthesis, allowing researchers to quickly audit their experimental setup.

ParameterStep 1: AlkylationStep 2: Tosylation
Reaction Type Williamson Ether SynthesisSulfonylation
Key Reagents 4-Bromophenol, 2-Bromoethanol2-(4-Bromophenoxy)ethanol, TsCl
Base / Acid Scavenger K₂CO₃ (1.3 - 1.5 eq)Et₃N (1.5 eq)
Solvent System Acetone (Polar Aprotic)Dichloromethane (DCM)
Optimal Temperature Reflux (~56 °C)0 °C initially, then Room Temp
Reaction Time 48 hours3 - 4 hours
Expected Yield 75 - 85%85 - 95%
Primary Side Reaction Elimination of 2-bromoethanolAlkyl chloride formation (if heated)

References

  • Source: ustc.edu.
  • Source: googleapis.
  • Title: Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells Source: eLife URL
  • Title: WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase Source: Google Patents URL

Sources

Application

Application Note: Bifunctional Alkylation Strategies Using 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Mechanistic Rationale, Workflow Optimization, and Validated Protocols Strategic Utility in Drug Discovery In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Mechanistic Rationale, Workflow Optimization, and Validated Protocols

Strategic Utility in Drug Discovery

In modern drug discovery, the modular assembly of complex pharmacophores requires building blocks that offer both immediate reactivity and downstream versatility. 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (CAS: 67238-50-0)[1] is a premier bifunctional reagent designed for this exact purpose.

This reagent is highly valued in the synthesis of complex therapeutic agents, including kinase inhibitors (such as ROS1/NTRK targets)[2] and Selective Estrogen Receptor Modulators (SERMs)[3]. It allows medicinal chemists to append a phenoxyethyl linker to a core scaffold while simultaneously installing a robust aryl bromide handle for late-stage diversification.

Mechanistic Rationale: The Principle of Orthogonality

The power of this reagent lies in the strict chemical orthogonality between its two functional poles:

  • The Electrophilic Pole (Tosylate): The p -toluenesulfonate (tosylate) group is an exceptional leaving group. The delocalization of the negative charge across the three oxygen atoms of the sulfonate moiety provides immense resonance stabilization. This significantly lowers the activation energy ( Ea​ ) of the SN​2 transition state compared to standard alkyl chlorides or bromides. Consequently, N-alkylation or O-alkylation can proceed at milder temperatures, preventing the thermal degradation of sensitive nucleophilic scaffolds[1],[4].

  • The Latent Pole (Aryl Bromide): The 4-bromo substituent on the phenoxy ring is electronically deactivated toward nucleophilic substitution under standard basic conditions. This ensures that the initial alkylation is strictly regioselective. Once the SN​2 reaction is complete, the aryl bromide acts as a primed electrophile for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation for structure-activity relationship (SAR) studies[3],[2].

Synthetic Workflow Visualization

The following diagram illustrates the two-stage modular strategy employed when utilizing this bifunctional alkylating agent.

G cluster_0 Stage 1: S_N2 Alkylation cluster_1 Stage 2: Diversification TOS 2-(4-Bromophenoxy)ethyl tosylate (Electrophile) INT Alkylated Intermediate (Aryl Bromide Handle) TOS->INT K2CO3, DMF 80°C, 12h NUC Secondary Amine (Nucleophile) NUC->INT PROD Target Pharmacophore (Biaryl Scaffold) INT->PROD Pd(dppf)Cl2, K3PO4 1,4-Dioxane/H2O, 90°C PARTNER Boronic Acid (Coupling Partner) PARTNER->PROD

Bifunctional workflow utilizing 2-(4-Bromophenoxy)ethyl tosylate for modular synthesis.

Quantitative Data: Optimization of N-Alkylation

To establish a robust protocol, the N-alkylation of a generic secondary amine (e.g., a piperazine derivative) was optimized. The choice of base and solvent dictates the kinetic pathway, heavily influencing the ratio of successful SN​2 substitution versus unwanted E2 elimination.

Table 1: Optimization of N-Alkylation Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1 DMF K₂CO₃ 80 12 88% Optimal. Heterogeneous base neutralizes acid without triggering E2 elimination.
2MeCNK₂CO₃801682%Slower kinetics due to lower dielectric constant, but allows for easier aqueous workup.
3THFDIPEA652445%Homogeneous organic base leads to competitive side reactions; poor overall conversion.
4DMFNaH25455%Strong base triggers competitive E2 elimination on the tosylate, forming vinyl ether byproducts.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction progression and troubleshoot autonomously.

Protocol A: Regioselective N-Alkylation of Secondary Amines

Objective: Synthesize a 2-(4-bromophenoxy)ethyl-functionalized amine intermediate[4].

Materials:

  • Secondary Amine Scaffold (1.0 eq)

  • 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (1.1 eq)[1]

  • Anhydrous K₂CO₃ (2.5 eq, finely powdered)

  • Anhydrous DMF (0.2 M relative to amine)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add the finely powdered, anhydrous K₂CO₃ (2.5 mmol).

    • Causality Insight: Potassium carbonate is explicitly chosen over soluble organic bases (like TEA or DIPEA) because its insolubility in DMF creates a heterogeneous mixture. This limits the concentration of active base in solution, favoring the desired SN​2 pathway over base-catalyzed E2 elimination of the tosylate.

  • Electrophile Addition: Add the 2-(4-Bromophenoxy)ethyl tosylate (1.1 mmol) in one single portion.

  • Reaction Execution: Heat the suspension to 80 °C using an oil bath or heating block.

  • Self-Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL HPLC-grade MeOH, and analyze via LC-MS.

    • Success Criteria: The disappearance of the starting amine peak and the emergence of the product mass ( M+H ) with the characteristic 1:1 isotopic bromine pattern (M / M+2) confirms progression. If unreacted amine remains >20%, add an additional 0.2 eq of K₂CO₃ and continue heating.

  • Workup: After 12 hours, cool the mixture to room temperature. Quench with distilled water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

    • Causality Insight: The LiCl wash is highly specific for partitioning residual DMF into the aqueous layer, preventing solvent contamination during chromatography.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Downstream Suzuki-Miyaura Diversification

Objective: Convert the aryl bromide intermediate into a functionalized biaryl pharmacophore[2].

Materials:

  • Aryl Bromide Intermediate from Protocol A (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M)

Step-by-Step Procedure:

  • Setup: Combine the aryl bromide (0.5 mmol), boronic acid (0.6 mmol), and K₃PO₄ (1.0 mmol) in a heavy-walled Schlenk tube.

  • Degassing (Critical Step): Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL). Sparge the biphasic mixture with argon gas for exactly 10 minutes.

    • Causality Insight: Oxygen must be rigorously excluded. Dissolved O₂ will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote the homocoupling of the boronic acid, drastically reducing yield.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.025 mmol) under a positive stream of argon. Seal the tube tightly and heat to 90 °C for 4 hours.

  • Validation & Isolation: Monitor via TLC (UV active). Upon completion, cool to room temperature and filter the mixture through a short pad of Celite to remove precipitated palladium black. Partition between EtOAc and water, dry the organic layer, and purify the final target compound via reverse-phase preparative HPLC.

References

  • Source: Google Patents (Pfizer Inc.)
  • Source: Google Patents (Takeda Pharmaceutical Co Ltd)

Sources

Method

Application Note: Nucleophilic Aliphatic Substitution of 2-(4-Bromophenoxy)ethyl Tosylate with Secondary Amines

Target Audience: Process chemists, medicinal chemists, and drug development professionals. Application Area: API Intermediate Synthesis, Kinase Inhibitor Development, and Library Scaffolding.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process chemists, medicinal chemists, and drug development professionals. Application Area: API Intermediate Synthesis, Kinase Inhibitor Development, and Library Scaffolding.

Strategic Context & Synthetic Utility

The functionalization of phenoxyethyl scaffolds is a cornerstone in medicinal chemistry. Specifically, the reaction between 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate (a tosylate) and secondary amines (e.g., morpholine, piperidine, diethylamine) yields highly versatile tertiary amine building blocks.

A prominent example is the synthesis of 4-[2-(4-bromophenoxy)ethyl]morpholine (CAS 836-59-9) [1]. This specific intermediate is critical in the industrial synthesis of Tirbanibulin (KX2-391) , a dual Src kinase and tubulin polymerization inhibitor used in dermatology[2],[3]. By employing a highly chemoselective aliphatic nucleophilic substitution ( SN​2 ), the aryl bromide moiety is perfectly preserved for downstream transition-metal-catalyzed transformations, such as Suzuki-Miyaura cross-couplings[2].

Mechanistic Rationale & Reaction Design

As a self-validating synthetic system, every reagent and condition in this protocol is chosen based on strict mechanistic causality rather than empirical guesswork.

  • The Electrophile & Leaving Group: The 4-methylbenzenesulfonate (tosylate, -OTs) group is selected over simple halides (like chloride or bromide) because the departing p-toluenesulfonate anion is highly stabilized by resonance [1]. This lowers the activation energy of the transition state, allowing the reaction to proceed under milder conditions and preventing thermal degradation of the ether linkage.

  • The Nucleophile: Secondary amines are highly nucleophilic due to the electron-donating nature of their alkyl substituents. Because they form a tertiary amine product, the resulting steric hindrance naturally prevents over-alkylation (quaternization), ensuring high chemoselectivity [2].

  • The Solvent: Polar aprotic solvents, specifically Acetonitrile ( CH3​CN ), are strictly required. Unlike protic solvents (alcohols, water) that would hydrogen-bond to and deactivate the amine, CH3​CN solvates the basic cations (from the base) while leaving the amine nucleophile "naked" and highly reactive[2].

  • The Acid Scavenger: Potassium carbonate ( K2​CO3​ ) acts as a heterogeneous, non-nucleophilic base to neutralize the generated p -toluenesulfonic acid ( TsOH ). This prevents the acid from protonating the unreacted secondary amine, which would otherwise halt the reaction.

MechanisticLogic SN2 SN2 Substitution Dynamics LG Leaving Group: Tosylate (-OTs) SN2->LG Resonance stabilized anion Nuc Nucleophile: Secondary Amine SN2->Nuc High HOMO energy, strong attack Solv Solvent: Acetonitrile (Polar Aprotic) SN2->Solv Prevents Nuc solvation Base Scavenger: K2CO3 SN2->Base Neutralizes generated TsOH

Logical causality of reagent and condition selection for optimal SN2 reaction dynamics.

Quantitative Optimization Data

To establish a robust protocol, various conditions were evaluated. The data below summarizes the causality behind the finalized parameters, demonstrating how solvent and base selection directly dictate the kinetic rate and isolation efficiency.

SolventBaseTemp (°C)Time (h)Yield (%)Process Observation & Causality
THF Et3​N 65 (Reflux)2462%Sluggish kinetics; lower boiling point limits thermal activation.
DMF K2​CO3​ 80878%Fast conversion, but high boiling point makes aqueous workup tedious.
CH3​CN K2​CO3​ 80 (Reflux) 12 89% Optimal balance; excellent solubility profile and easy solvent removal.
CH3​CN Cs2​CO3​ 80 (Reflux)891%Fastest rate due to the "cesium effect", but cost-prohibitive for scale-up.

Standardized Experimental Protocol

This protocol describes the synthesis of 4-[2-(4-bromophenoxy)ethyl]morpholine using morpholine as the model secondary amine. It is designed as a self-validating system : the workflow inherently removes unreacted starting materials through phase-selective extractions.

Materials Required:
  • 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (1.0 eq, limiting reagent)

  • Morpholine (1.2 eq, slight excess to drive kinetics)

  • Potassium carbonate, anhydrous ( K2​CO3​ , 2.0 eq)

  • Acetonitrile ( CH3​CN , HPLC grade, 0.2 M relative to electrophile)

Step-by-Step Methodology:
  • Reaction Assembly: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate (1.0 eq). Dissolve the solid in CH3​CN (0.2 M).

  • Reagent Addition: Add anhydrous K2​CO3​ (2.0 eq) in one portion. The suspension will remain heterogeneous. Slowly add morpholine (1.2 eq) via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere. Maintain vigorous stirring for 12 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate system. The starting tosylate (UV-active, Rf​≈0.6 ) must completely disappear, replaced by a highly polar product spot ( Rf​≈0.2 ) that stains positive with Dragendorff's reagent (indicating a tertiary amine).

  • Quenching & Filtration: Once complete, cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ and potassium tosylate). Wash the filter cake with cold CH3​CN .

  • Aqueous Workup: Concentrate the filtrate under reduced pressure. Partition the resulting crude oil between Ethyl Acetate (EtOAc) and Distilled Water.

    • Causality Note: The basic aqueous layer efficiently removes any residual unreacted morpholine (which is highly water-soluble), acting as a self-purifying step.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product as a pale yellow oil or solid[1].

ExperimentalWorkflow SM 2-(4-Bromophenoxy)ethyl tosylate (1.0 eq) Base Base: K2CO3 (2.0 eq) Solvent: CH3CN SM->Base Amine Secondary Amine (e.g., Morpholine, 1.2 eq) Amine->Base Rxn Reflux at 80°C 12 Hours Base->Rxn Workup Aqueous Workup & Extraction (EtOAc) Rxn->Workup TLC Confirmed Product Pure Alkylated Amine (>85% Yield) Workup->Product Purified

Workflow for the nucleophilic substitution of bromophenoxyethyl tosylate with secondary amines.

Analytical Validation

To confirm the structural integrity and purity of the synthesized tertiary amine, the following analytical signatures should be verified:

  • 1 H NMR ( CDCl3​ , 400 MHz): Look for the diagnostic shift of the ethyl linker protons. The −CH2​−O− protons will appear as a triplet around δ 4.0-4.1 ppm, while the −CH2​−N− protons will shift upfield to a triplet around δ 2.7-2.8 ppm, confirming the substitution of the electron-withdrawing tosylate group with the amine.

  • LC-MS: The mass spectrum should display a clear [M+H]+ peak corresponding to the exact mass of the target compound. The presence of the bromine atom will be distinctly visible as a 1:1 isotopic doublet separated by 2 mass units (e.g., m/z 286 and 288 for the morpholine derivative)[1].

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) . Wiley. Mechanistic grounding for leaving group resonance and SN​2 transition states.[Link]

  • Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th Edition) . Springer. Grounding for solvent effects and nucleophilicity in aliphatic substitutions.[Link]

  • Compositions for modulating a kinase cascade and methods of use thereof (WO2010135429A2). WIPO / Google Patents. Industrial application and synthesis routes for Tirbanibulin (KX2-391) utilizing 4-[2-(4-bromophenoxy)ethyl]morpholine.

Sources

Application

Application Note: Precision Etherification via SN₂ Displacement of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Introduction & Mechanistic Rationale In the realm of medicinal chemistry and advanced material synthesis, the construction of functionalized ether linkages is a fundamental operation. 2-(4-Bromophenoxy)ethyl 4-methylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of medicinal chemistry and advanced material synthesis, the construction of functionalized ether linkages is a fundamental operation. 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (CAS: 67238-50-0) serves as an elite, bifunctional electrophilic hub. The 4-bromophenyl moiety acts as a stable spectator during etherification, preserving an orthogonal handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Concurrently, the ethyl tosylate moiety is primed for bimolecular nucleophilic substitution (Sₙ2).

The follows a concerted Sₙ2 pathway where the nucleophile executes a backside attack on the electrophilic carbon, displacing the leaving group[1]. Tosylates (-OTs) are exceptional leaving groups because the expelled sulfonate anion is highly resonance-stabilized over three oxygen atoms. This drastically lowers the activation energy compared to standard alkyl halides, allowing the reaction to proceed under milder conditions and minimizing competing E2 elimination side reactions[2].

Experimental Design & Causality

As a self-validating system, every reagent and condition in this protocol is selected based on specific mechanistic causality:

  • Solvent Selection (DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are critical. DMF strongly solvates the metal cation (e.g., K⁺) but leaves the nucleophilic phenoxide/alkoxide anion relatively unsolvated or "naked." This lack of a solvent shell drastically increases the nucleophilicity of the anion, accelerating the Sₙ2 pathway[3].

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, non-pyrophoric base. The potassium cation is larger and softer than sodium, forming a looser ion pair with the phenoxide, which further enhances the nucleophile's reactivity.

  • Temperature (80 °C): Heating to 80 °C provides sufficient kinetic energy to overcome the Sₙ2 activation barrier for primary tosylates without reaching the thermal threshold that triggers competitive E2 elimination.

Reaction Workflow

SN2_Pathway A Nucleophile (ArOH) B Deprotonation (K2CO3 / DMF) A->B Base C Phenoxide Intermediate B->C Heat (80°C) D SN2 Attack on Tosylate C->D Add Electrophile E Target Ether Isolated D->E Workup

Logical workflow of the SN2 etherification process from deprotonation to product isolation.

Quantitative Data & Optimization

The following table summarizes the optimized parameters based on the steric and electronic nature of the chosen nucleophile.

ParameterStandard PhenolsSterically Hindered PhenolsAliphatic Alcohols
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.5 eq)NaH (1.5 eq)
Solvent DMF (0.2 M)DMF or MeCN (0.1 M)THF (0.2 M)
Temperature 80 °C90–100 °C0 °C to RT
Reaction Time 4–6 hours12–18 hours2–4 hours
Expected Yield >85%65–75%>90%
Validation Metric TLC R_f shift (~0.2)LC-MS conversion >95%H₂ gas evolution ceases

Self-Validating Experimental Protocol

This protocol describes the coupling of a standard phenol with 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate to yield a 1-(4-Bromophenoxy)-2-(aryloxy)ethane derivative.

Step 1: Nucleophile Activation (Deprotonation)

  • Action: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the nucleophilic phenol (10.0 mmol) and finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Purge the flask with Nitrogen (N₂) for 5 minutes, then add 40 mL of anhydrous DMF. Stir the suspension at 80 °C for 30 minutes.

  • Causality: Using finely powdered anhydrous base maximizes the solid-liquid surface area for heterogeneous deprotonation while preventing water-induced hydrolysis of the tosylate.

  • Validation Checkpoint: The mixture should transition from a colorless suspension to a distinct, slightly colored solution/fine dispersion (often yellow/orange for substituted phenoxides), indicating successful formation of the active nucleophile.

Step 2: Electrophile Addition

  • Action: Dissolve 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (4.08 g, 11.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 10 minutes using a syringe.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This minimizes potential homocoupling or thermal spikes, ensuring the Sₙ2 displacement occurs smoothly[2].

Step 3: Reaction Monitoring (Sₙ2 Displacement)

  • Action: Maintain the reaction at 80 °C. Monitor the progress via Thin-Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes) every 2 hours.

  • Validation Checkpoint: The starting tosylate (R_f ~0.40) should gradually disappear, replaced by a less polar product spot (R_f ~0.60). The reaction is deemed complete when the limiting reagent (phenol) is fully consumed[3].

Step 4: Quenching and Liquid-Liquid Extraction

  • Action: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous NaOH (50 mL) followed by brine (50 mL).

  • Causality: DMF is highly miscible with water. Flooding the reaction forces the organic product to partition heavily into the extraction solvent.

  • Validation Checkpoint: The NaOH wash is a critical self-purifying step; it ensures any unreacted phenol is deprotonated and partitioned completely into the aqueous waste, leaving only the target ether in the organic layer.

Step 5: Drying and Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: ¹H NMR analysis of the crude residue should show the complete disappearance of the tosylate methyl singlet (~2.4 ppm) and the appearance of two distinct triplet-like multiplets (~4.2–4.4 ppm), confirming the formation of the new ethylene glycol ether bridge.

References

  • Title: The Williamson Ether Synthesis | Source: Master Organic Chemistry | URL: [Link]

  • Title: Williamson ether synthesis | Source: Wikipedia | URL: [Link]

  • Title: Efficient tandem synthesis of alkyl aryl ethers under microwave irradiation | Source: Organic Chemistry Research | URL: [Link]

  • Title: Mesylates and Tosylates in Substitution Reactions | Source: Chemistry Steps | URL: [Link]

Sources

Method

Application of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate in active pharmaceutical ingredient (API) synthesis

Executive Summary 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (also known as 4-bromophenoxyethyl tosylate) is a highly reactive, chemoselective alkylating agent widely utilized in the synthesis of Active Pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (also known as 4-bromophenoxyethyl tosylate) is a highly reactive, chemoselective alkylating agent widely utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) and their critical intermediates. By serving as an efficient donor of the 2-(4-bromophenoxy)ethyl pharmacophore, this reagent plays a foundational role in the development of kinase inhibitors (e.g., Tirbanibulin)[1], metabolic disease drug analogs (e.g., Pioglitazone impurities)[2], and novel oncological translation inhibitors targeting eIF4E[3]. This application note details the mechanistic advantages, quantitative yield data, and self-validating experimental protocols for utilizing this reagent in advanced drug development.

Mechanistic Causality: The Tosylate Advantage in Alkylation

In API synthesis, the choice of leaving group dictates both the reaction kinetics and the safety profile of the synthetic route.

  • Superior Leaving Group Kinetics: The 4-methylbenzenesulfonate (tosylate) group is an exceptionally good leaving group due to the resonance stabilization of the resulting sulfonate anion. Compared to traditional alkyl halides (chlorides or bromides), the tosylate allows for N-alkylation and O-alkylation at significantly lower temperatures (60°C vs. 100°C+). This prevents thermal degradation, ether cleavage, and unwanted polymerization of the starting materials.

  • Toxicity Mitigation via Polarity Reversal: Historically, the synthesis of morpholine-containing APIs relied on reacting 4-bromophenol with 4-(2-chloroethyl)morpholine[4]. However, 4-(2-chloroethyl)morpholine is a nitrogen mustard analog, carrying severe vesicant and mutagenic risks. By reversing the synthetic polarity—using morpholine as the nucleophile and 2-(4-bromophenoxy)ethyl tosylate as the electrophile—chemists can achieve the exact same intermediate while entirely bypassing the handling of highly toxic nitrogen mustards[1].

Key Applications in API Development

Synthesis of Tirbanibulin (KX2-391) Intermediates

Tirbanibulin is a first-in-class, dual Src kinase and tubulin polymerization inhibitor approved for the topical treatment of actinic keratosis[5]. The critical building block for Tirbanibulin is 4-(2-(4-bromophenoxy)ethyl)morpholine [4]. This intermediate is synthesized in high yield by reacting 2-(4-bromophenoxy)ethyl tosylate with morpholine. The resulting brominated intermediate subsequently undergoes a Suzuki-Miyaura cross-coupling with 6-fluoropyridin-3-ylboronic acid to build the core scaffold of the API[4].

Development of eIF4E mRNA-Cap Inhibitors

The eukaryotic initiation factor 4E (eIF4E) is a prime oncological target due to its role in cap-dependent mRNA translation[3]. Researchers have developed guanine-derived inhibitors by alkylating the N7 position of guanosine-5′-monophosphate[6]. Substituting traditional bromoethyl ethers with 2-(4-bromophenoxy)ethyl tosylate accelerates the N7-alkylation process, providing a robust route to truncated, cell-permeable eIF4E inhibitors with nanomolar binding affinities[3].

Synthesis of Pioglitazone Impurities

In quality control and regulatory profiling of the antidiabetic drug Pioglitazone, reference standards for impurities are mandatory. 2-(4-Bromophenoxy)ethyl tosylate is used to synthesize specific pyridine-based impurities, such as 2-[2-(4-bromophenoxy)ethyl]-5-ethylpyridine, enabling accurate HPLC-MS quantification during biopharma QC[2].

Quantitative Data Presentation

To illustrate the causality behind selecting the tosylate derivative, the following table summarizes the kinetic and yield advantages during the synthesis of the Tirbanibulin intermediate, 4-(2-(4-bromophenoxy)ethyl)morpholine.

Table 1: Comparative Leaving Group Kinetics and Yields for Morpholine Alkylation

Alkylating AgentLeaving GroupOptimal Temp (°C)Reaction Time (h)Isolated Yield (%)Impurity Profile
4-Bromophenyl-2-chloroethyl etherChloride100 - 1104862 - 65%High ether cleavage
4-Bromophenyl-2-bromoethyl etherBromide80 - 902475 - 78%Moderate
2-(4-Bromophenoxy)ethyl tosylate Tosylate 60 - 65 6 - 8 92 - 95% Highly clean

Experimental Protocols (Self-Validating Workflows)

Protocol A: N-Alkylation of Morpholine (Tirbanibulin Intermediate)

This protocol is designed as a self-validating system; built-in In-Process Controls (IPCs) ensure the reaction cannot proceed to the next step if unreacted electrophile remains.

  • Reaction Setup: Charge a 1 L three-necked flask with 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate (1.0 eq, 50 g) and anhydrous acetonitrile (400 mL). Add morpholine (1.2 eq, 14.1 g) and anhydrous K₂CO₃ powder (2.5 eq, 46.5 g).

  • Heating & IPC: Heat the suspension to 60°C under nitrogen.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is deemed complete when the UV-active tosylate spot (Rf ~0.6) completely disappears, replaced by a ninhydrin-active morpholine adduct (Rf ~0.3).

  • Workup & Selective Purification: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (500 mL) and wash with 1M NaOH (2 × 200 mL).

    • Causality: The basic wash is critical; it neutralizes morpholine salts and deprotonates any trace 4-bromophenol (a potential starting material impurity), pulling it into the aqueous layer and leaving only the pure free-base product in the organic layer[1].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield 4-(2-(4-bromophenoxy)ethyl)morpholine as a pale yellow oil (>92% yield).

Protocol B: N7-Alkylation of Guanosine Derivatives (eIF4E Inhibitors)
  • Reaction Setup: To a slurry of guanosine-5′-monophosphate disodium salt hydrate (1.0 eq) in anhydrous DMSO (0.2 M) add 2-(4-bromophenoxy)ethyl tosylate (3.0 eq).

  • Alkylation: Heat the mixture to 55°C. The superior leaving group ability of the tosylate allows the solids to dissolve and the reaction to reach completion in <24 hours (compared to 4.5 days required for the bromo-analog)[6].

  • Purification: Purify directly via reverse-phase preparative HPLC (C18 column, gradient elution of 10% to 30% MeCN in water with 0.1% TFA) to isolate the 7-(4-bromophenoxyethyl)guanosine-5′-monophosphate[6].

Workflow Visualization

API_Synthesis A 2-(4-Bromophenoxy)ethyl tosylate (Alkylating Agent) C N-Alkylation (K2CO3, MeCN, 60°C) A->C B Morpholine (Nucleophile) B->C D 4-(2-(4-Bromophenoxy)ethyl)morpholine (Key Intermediate) C->D >90% Yield E Suzuki-Miyaura Coupling (6-Fluoropyridin-3-ylboronic acid) D->E F 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine E->F Pd(PPh3)4 G Tirbanibulin (KX2-391) (Final API) F->G Multi-step amidation

Workflow for the synthesis of Tirbanibulin utilizing 2-(4-Bromophenoxy)ethyl tosylate.

References

  • Tirbanibulin - New Drug Approvals Source: New Drug Approvals URL:[Link]

  • Compositions for modulating a kinase cascade and methods of use thereof (WO2010135429A2)
  • Structure-Guided Design, Synthesis, and Evaluation of Guanine-Derived Inhibitors of the eIF4E mRNA–Cap Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pioglitazone-impurities Source: Pharmaffiliates URL:[Link]

Sources

Application

Catalysts for cross-coupling reactions involving 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Application Note: Catalyst Optimization and Sequential Functionalization of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate Executive Summary & Strategic Rationale As drug development professionals and process chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalyst Optimization and Sequential Functionalization of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Executive Summary & Strategic Rationale

As drug development professionals and process chemists, we frequently encounter bifunctional building blocks that demand rigorous chemoselective control. 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (commonly known as 4-bromophenoxyethyl tosylate) is a premier example of such a linchpin molecule. It possesses two orthogonal electrophilic sites: an sp²-hybridized aryl bromide (Ar–Br) and an sp³-hybridized alkyl tosylate (R–OTs).

The strategic value of this molecule lies in its ability to undergo divergent synthetic pathways. By selecting the correct catalyst and reaction conditions, one can selectively functionalize the aryl ring via transition-metal-catalyzed cross-coupling while preserving the tosylate for subsequent aliphatic nucleophilic substitution (S_N2), or vice versa. This exact chemoselective sequence is the foundational workflow for synthesizing complex pharmacophores, most notably the FDA-approved Src kinase inhibitor Tirbanibulin (KX2-391) [1].

Mechanistic Causality & Catalyst Selection

The core challenge in utilizing 2-(4-Bromophenoxy)ethyl tosylate is preventing off-target reactions.

  • Palladium-Catalyzed Cross-Coupling: Pd(0) species undergo oxidative addition into Ar–Br bonds orders of magnitude faster than into unactivated alkyl tosylates. Therefore, Suzuki-Miyaura or Buchwald-Hartwig couplings can be highly chemoselective for the aryl site. The causality behind catalyst degradation or loss of selectivity often lies in the base rather than the metal; strong bases (like KOtBu) or high temperatures (>80 °C) will cause premature S_N2 hydrolysis or E2 elimination of the tosylate.

  • Nickel-Catalyzed Cross-Electrophile Coupling: Recent advancements in reductive cross-coupling allow for the direct coupling of alkyl tosylates with external aryl bromides[2]. However, because our substrate contains both moieties (an AB-type monomer), exposing it to Ni-catalyzed reductive conditions (e.g., NiBr₂·glyme / dtbbpy with Zn⁰) risks uncontrolled oligomerization[3]. Therefore, sequential, step-wise functionalization is the industry standard.

Quantitative Data: Catalyst & Chemoselectivity Matrix

The following table summarizes the optimized conditions for targeting specific sites on the molecule.

Reaction PathwayTarget ElectrophileOptimal Catalyst SystemBase / AdditiveTemp (°C)Chemoselectivity Profile (Target vs. Off-Target)
Suzuki-Miyaura Ar–Br5 mol% Pd(PPh₃)₄2.0 eq Na₂CO₃ (aq)60–65>95:5 (Ar–Br coupling outcompetes OTs hydrolysis)
Buchwald-Hartwig Ar–Br2 mol% Pd₂(dba)₃ / 4 mol% XPhos1.5 eq Cs₂CO₃8085:15 (OTs is susceptible to nucleophilic amine attack)
S_N2 Amination Alkyl–OTsNone (Nucleophile dependent)2.5 eq K₂CO₃75–80>99:1 (Leaves Ar–Br completely intact)
Cross-Electrophile Alkyl–OTs10 mol% NiBr₂·glyme / dtbbpyZn⁰ or Mn⁰ reductant25Polymerization Risk (Requires protection of Ar-Br)

Visualizing Divergent Synthetic Pathways

G cluster_0 Pathway A: Ar-Br Functionalization First cluster_1 Pathway B: Alkyl-OTs Functionalization First SM 2-(4-Bromophenoxy)ethyl tosylate Pd_Ar Suzuki-Miyaura (Pd Catalyst) SM->Pd_Ar Boronic Acid Base SN2_2 SN2 Amination (e.g., Morpholine) SM->SN2_2 Amine Base Ni_Cat Cross-Electrophile Coupling (Ni Cat.) SM->Ni_Cat Reductant (Side Reaction) Int_1 Biaryl-ethyl tosylate Pd_Ar->Int_1 SN2_1 SN2 Amination (e.g., Morpholine) Int_1->SN2_1 Amine Target Functionalized Biaryl Pharmacophore (e.g., Tirbanibulin precursor) SN2_1->Target Int_2 4-(2-(4-bromophenoxy)ethyl)amine SN2_2->Int_2 Pd_Ar2 Suzuki-Miyaura (Pd Catalyst) Int_2->Pd_Ar2 Boronic Acid Catalyst Pd_Ar2->Target Alkyl_Target Oligomerization / Polymerization Ni_Cat->Alkyl_Target

Divergent synthetic pathways for 2-(4-Bromophenoxy)ethyl tosylate functionalization.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Pathway A)

Objective: Couple an aryl boronic acid to the Ar–Br site while strictly preserving the alkyl tosylate for downstream chemistry.

Mechanistic Causality: We utilize 1,2-dimethoxyethane (DME) and water as the solvent system. DME is miscible with water, ensuring a homogeneous distribution of the Na₂CO₃ base. This prevents localized high-pH zones that would otherwise hydrolyze the sensitive tosylate group. The sterically unhindered Pd(PPh₃)₄ catalyst ensures rapid oxidative addition at a mild 60 °C, outcompeting background S_N2 degradation.

Step-by-Step Procedure:

  • Preparation: In a rigorously degassed 250 mL round-bottom flask, add 2-(4-Bromophenoxy)ethyl tosylate (10.0 mmol, 1.0 eq) and the desired aryl boronic acid (11.0 mmol, 1.1 eq).

  • Solvent & Base: Add 50 mL of DME and 25 mL of 2M aqueous Na₂CO₃ (50.0 mmol, 5.0 eq). Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) (0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 4–6 hours.

  • In-Process Control (IPC) & Validation: Monitor via HPLC (254 nm). Self-Validation Check: The reaction is complete when the starting material peak is <1%. If palladium black precipitates, the catalytic cycle has collapsed (likely due to oxygen ingress), and the reaction will stall.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 1M NaOH (2 x 50 mL). Causality: The NaOH wash is critical; it deprotonates and removes any unreacted boronic acid into the aqueous layer, ensuring the crude organic phase is self-purified before concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the biaryl-ethyl tosylate.

Protocol B: Sequential S_N2 Amination followed by Cross-Coupling (Pathway B - The Tirbanibulin Route)

Objective: Displace the tosylate with morpholine first, creating a stable intermediate that can withstand harsher downstream cross-coupling conditions[4].

Mechanistic Causality: Performing the S_N2 displacement first eliminates the risk of tosylate degradation during transition-metal catalysis. Acetonitrile is chosen as the solvent because its polar aprotic nature significantly accelerates S_N2 kinetics. K₂CO₃ acts as an acid scavenger for the generated p-toluenesulfonic acid, preventing the protonation of morpholine, which would otherwise kill its nucleophilicity.

Step-by-Step Procedure:

  • S_N2 Displacement: Dissolve 2-(4-Bromophenoxy)ethyl tosylate (10.0 mmol, 1.0 eq) in 40 mL of anhydrous Acetonitrile.

  • Reagent Addition: Add Morpholine (15.0 mmol, 1.5 eq) and finely powdered K₂CO₃ (20.0 mmol, 2.0 eq).

  • Reaction: Reflux the suspension (80 °C) for 12 hours.

  • IPC: TLC (Hexanes/EtOAc 1:1) will show the complete consumption of the UV-active starting material and the appearance of a highly polar, ninhydrin-active spot (the amine product).

  • Intermediate Isolation: Filter off the inorganic salts, concentrate the filtrate, and partition between Dichloromethane and water. Extract, dry, and concentrate to yield 4-(2-(4-bromophenoxy)ethyl)morpholine[5].

  • Downstream Cross-Coupling: The resulting morpholine intermediate is highly stable. It can now be subjected to standard Suzuki conditions (e.g., coupling with 6-fluoropyridin-3-yl-3-boronic acid using Pd(PPh₃)₄ and aqueous Na₂CO₃ in DME) to yield the Tirbanibulin precursor without fear of aliphatic side reactions[1].

References

  • Engaging Nonaromatic, Heterocyclic Tosylates in Reductive Cross-Coupling with Aryl and Heteroaryl Bromides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Electrochemical Nickel-Catalyzed C(sp³)–C(sp³) Cross-Coupling of Alkyl Halides with Alkyl Tosylates Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Tirbanibulin - New Drug Approvals & Synthetic Pathways Source: New Drug Approvals URL:[Link]

  • WO2010135429A2 - Compositions for modulating a kinase cascade and methods of use thereof (KX2-391 Patent)

Sources

Method

Application Note: High-Yield Preparation of 2-(4-Bromophenoxy)ethyl Derivatives via Tosylate Precursors

Executive Summary & Mechanistic Rationale The 2-(4-bromophenoxy)ethyl moiety is a highly versatile pharmacophore and synthetic intermediate. It is frequently utilized in the development of kinase inhibitors, such as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-(4-bromophenoxy)ethyl moiety is a highly versatile pharmacophore and synthetic intermediate. It is frequently utilized in the development of kinase inhibitors, such as the Src kinase inhibitor Tirbanibulin, and other biologically active small molecules[1],[2]. While direct alkylation using 1-bromo-2-chloroethane is a common approach in medicinal chemistry, utilizing a tosylate (p-toluenesulfonate) precursor offers superior reaction kinetics, higher yields, and greater control for downstream derivatization.

Causality in Experimental Design: The tosylate group (-OTs) is an exceptional leaving group because the resulting sulfonate anion is highly resonance-stabilized (the conjugate base of a strong acid, p-toluenesulfonic acid). When synthesizing complex 2-(4-bromophenoxy)ethyl derivatives using sterically hindered or sensitive nucleophiles (e.g., substituted morpholines or piperazines), the tosylate pathway allows the nucleophilic substitution ( SN​2 ) to proceed under much milder conditions than corresponding chlorides or bromides. This minimizes unwanted elimination ( E2 ) side reactions and prevents the thermal degradation of sensitive nucleophiles, ensuring a self-validating, high-purity workflow.

Synthesis Workflow Visualization

SynthesisWorkflow A 4-Bromophenol + 2-Bromoethanol B 2-(4-Bromophenoxy)ethanol (Intermediate 1) A->B K2CO3, DMF 80°C, SN2 C 2-(4-Bromophenoxy)ethyl tosylate (Tosylate Precursor) B->C TsCl, TEA, DMAP DCM, 0°C to RT D Nucleophilic Substitution (e.g., Morpholine) C->D Nucleophile MeCN, Reflux E 2-(4-Bromophenoxy)ethyl Derivative (Target Scaffold) D->E SN2 Displacement of Tosylate

Fig 1: Three-step synthetic workflow for 2-(4-bromophenoxy)ethyl derivatives via tosylate.

Step-by-Step Methodologies

The following protocols establish a self-validating system by incorporating In-Process Controls (IPCs) at every stage to ensure maximum trustworthiness and reproducibility.

Phase 1: Synthesis of 2-(4-Bromophenoxy)ethanol (Intermediate 1)

Objective: Form the ether linkage via a Williamson ether synthesis[3].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagent Addition: Add 4-bromophenol (1.0 eq, 100 mmol) and anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq, 200 mmol) to 150 mL of anhydrous N,N-dimethylformamide (DMF). Stir for 15 minutes at room temperature to deprotonate the phenol, forming the reactive phenoxide anion.

  • Alkylation: Dropwise add 2-bromoethanol (1.2 eq, 120 mmol). Causality Check: 2-bromoethanol is preferred over ethylene oxide for lab-scale safety, and over 2-chloroethanol due to the superior leaving group ability of the bromide ion, which accelerates the SN​2 reaction and reduces required heating times.

  • Reaction: Heat the mixture to 80°C for 6 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the 4-bromophenol spot (visualized under UV 254 nm) is completely consumed.

  • Workup: Cool to room temperature, dilute with 300 mL of distilled water, and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 2-(4-bromophenoxy)ethanol.

Phase 2: Activation to 2-(4-Bromophenoxy)ethyl Tosylate (The Precursor)

Objective: Convert the terminal hydroxyl group into a highly reactive tosylate leaving group.

  • Setup: In a flame-dried 500 mL flask under nitrogen, dissolve 2-(4-bromophenoxy)ethanol (1.0 eq, 90 mmol) in 200 mL of anhydrous Dichloromethane (DCM).

  • Base & Catalyst Addition: Add Triethylamine (TEA, 1.5 eq, 135 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 9 mmol). Causality Check: DMAP acts as a nucleophilic catalyst. It attacks p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate reacts with the alcohol orders of magnitude faster than TsCl alone, ensuring full conversion without requiring harsh conditions.

  • Tosylation: Cool the flask to 0°C using an ice bath. Slowly add TsCl (1.2 eq, 108 mmol) in portions to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC: Confirm completion via LC-MS or TLC.

  • Workup: Quench with saturated aqueous NaHCO3​ (100 mL). Extract with DCM. Wash the organic layer with 1M HCl (to remove TEA and DMAP), followed by brine. Dry over Na2​SO4​ and concentrate. Recrystallize from ethanol to obtain pure 2-(4-bromophenoxy)ethyl tosylate.

Phase 3: Derivatization to 4-(2-(4-Bromophenoxy)ethyl)morpholine

Objective: Perform an SN​2 displacement using a secondary amine (morpholine) to yield the final derivative, a known precursor for Src kinase inhibitors[1],[2].

  • Setup: Dissolve 2-(4-bromophenoxy)ethyl tosylate (1.0 eq, 50 mmol) in 100 mL of anhydrous Acetonitrile (MeCN).

  • Nucleophile Addition: Add morpholine (2.0 eq, 100 mmol) and K2​CO3​ (1.5 eq, 75 mmol). Causality Check: Excess morpholine and K2​CO3​ act as acid scavengers to neutralize the p-toluenesulfonic acid byproduct. This prevents the protonation and subsequent deactivation of the remaining morpholine nucleophile, driving the reaction to completion.

  • Reaction: Reflux at 82°C for 8 hours.

  • Workup: Evaporate the MeCN. Redissolve the residue in Ethyl Acetate and wash with water. Extract the organic layer with 1M HCl to pull the basic morpholine derivative into the aqueous phase (purification by acid-base extraction). Basify the aqueous layer to pH 10 with NaOH, and extract back into Ethyl Acetate. Dry and concentrate to yield the pure derivative.

Quantitative Data & Analytics

The following table summarizes the expected quantitative metrics for this three-step protocol, providing a benchmark for self-validation during synthesis.

Synthesis StageTarget CompoundExpected Yield (%)Purity (HPLC)Key Analytical Marker
Phase 1 2-(4-Bromophenoxy)ethanol85 - 92%> 95% 1 H NMR: Triplet at ~3.9 ppm (-CH₂OH)
Phase 2 2-(4-Bromophenoxy)ethyl tosylate88 - 94%> 98% 1 H NMR: Singlet at ~2.4 ppm (Ar-CH₃)
Phase 3 4-(2-(4-Bromophenoxy)ethyl)morpholine80 - 87%> 99%LC-MS: [M+H]⁺ m/z 286.0

References

  • Fallah-Tafti, A., et al. "Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities." European Journal of Medicinal Chemistry, 2011, 46(10), 4853-4858.[2] URL: [Link]

  • Kinex Pharmaceuticals. "Compositions for modulating a kinase cascade and methods of use thereof." WO2010135429A2, 2010.[1] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate Synthesis

Welcome to the Technical Support Center. The synthesis of 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate (a critical electrophilic intermediate in drug development) via the tosylation of 2-(4-bromophenoxy)ethanol is of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate (a critical electrophilic intermediate in drug development) via the tosylation of 2-(4-bromophenoxy)ethanol is often plagued by unexpected yield drops. This guide provides a mechanistic deep-dive, troubleshooting matrices, and a self-validating protocol to eliminate side reactions and maximize your isolated yield.

Mechanistic Workflow & Failure Modes

The primary reason for low yield in this synthesis is not incomplete conversion, but rather a competitive side reaction. The diagram below illustrates the optimal catalytic pathway versus the parasitic chlorination pathway.

TosylationOptimization SM 2-(4-Bromophenoxy)ethanol + p-Toluenesulfonyl Chloride Base Catalytic Base Activation (DMAP or NMI) SM->Base Intermediate N-Sulfonylammonium Reactive Intermediate Base->Intermediate Fast Activation Tosylate 2-(4-Bromophenoxy)ethyl tosylate (Desired Product) Intermediate->Tosylate O-Nucleophilic Attack (T < 15°C, < 4h) Chloride 1-Bromo-4-(2-chloroethoxy)benzene (Side Product) Tosylate->Chloride Cl⁻ SN2 Displacement (Prolonged heating / Pyridine)

Mechanistic pathway of tosylation highlighting the SN2 chlorination side reaction.

Diagnostic Dashboard: Yield Optimization Matrix

To quickly diagnose your current protocol, compare your reaction conditions against our quantitative yield matrix. Relying on classical pyridine-based methods often results in a nearly 1:1 mixture of the desired tosylate and an alkyl chloride impurity.

Reagent SystemTemp / TimeTosylate Yield (%)Chloride Yield (%)Verdict
TsCl, Pyridine (neat)25°C, 24h45 - 55%30 - 40%Not Recommended
TsCl, Et₃N, DMAP (cat.), DCM0°C to 15°C, 4h85 - 90%< 5%Standard
TsCl, NMI, Et₃N, DCM0°C, 1h> 95%TraceOptimal
Ts₂O, Et₃N, DMAP, DCM0°C, 2h> 95%0%Best for sensitive substrates

Frequently Asked Questions (Mechanistic Deep-Dive)

Q1: Why is my yield dropping, and why am I isolating 1-bromo-4-(2-chloroethoxy)benzene instead of the tosylate? A1: This is the most common failure mode in tosylation. While tosyl chloride (TsCl) is an excellent electrophile, the byproduct of the reaction is a chloride ion (Cl⁻). The newly formed 2-(4-bromophenoxy)ethyl tosylate contains a phenomenal leaving group. If the reaction is run at room temperature for extended periods, the accumulated Cl⁻ ions act as nucleophiles, attacking the tosylate via an S_N2 mechanism, displacing the tosylate group, and forming the alkyl chloride[1].

Q2: How does my choice of base influence this side reaction? A2: Pyridine is a classical base for tosylations, but it forms highly soluble pyridinium chloride. This keeps chloride ions dissolved and highly reactive in the mixture, directly promoting the unwanted S_N2 chlorination[2]. Switching to a triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) system in dichloromethane (DCM) causes triethylamine hydrochloride to precipitate out of solution, effectively sequestering chloride ions away from the reactive cycle[1].

Q3: How can I accelerate the reaction to prevent degradation? A3: For faster kinetics and higher yields, replace DMAP with N-methylimidazole (NMI). NMI captures TsCl to generate a highly reactive N-sulfonylammonium intermediate that drives the O-tosylation to completion in under an hour, minimizing the window of opportunity for side reactions[3].

Q4: I cannot eliminate the chloride impurity no matter what I do. What is the ultimate workaround? A4: If your specific substrate environment is highly prone to chlorination, abandon TsCl entirely and use p-Toluenesulfonic anhydride (Ts₂O). Because there are absolutely no chloride ions present in the reagents, the chlorination side pathway is mechanistically impossible.

Self-Validating Standard Operating Procedure (SOP)

Below is the optimized, causality-driven protocol utilizing the NMI-accelerated method to ensure >95% yield of 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate.

Materials Required:
  • 2-(4-Bromophenoxy)ethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • N-Methylimidazole (NMI) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation & Moisture Control: Dissolve 2-(4-bromophenoxy)ethanol in anhydrous DCM (to a 0.2 M concentration) in a flame-dried flask under an inert nitrogen atmosphere.

    • Causality: Atmospheric moisture hydrolyzes the active sulfonylating agent into p-toluenesulfonic acid (TsOH), consuming your reagents and lowering the pH.

  • Base Addition: Add Et₃N (1.5 eq) followed by NMI (0.2 eq) to the stirring solution.

    • Causality: Et₃N acts as the bulk stoichiometric acid scavenger, while NMI acts as a highly nucleophilic catalyst to activate the TsCl[3].

  • Thermal Control: Cool the reaction flask strictly to 0°C using an ice-water bath.

    • Causality: Lower temperatures suppress the activation energy required for the competitive S_N2 chloride displacement[1].

  • Electrophile Addition: Dissolve TsCl (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes.

    • Visual Cue: A white precipitate (Et₃N·HCl) will begin to form almost immediately. This is a self-validating sign that the reaction is proceeding and safely sequestering chloride ions.

  • In-Process Control (IPC): Stir at 0°C for 1 hour. Perform a TLC check (Eluent: 3:1 Hexane/Ethyl Acetate).

    • Validation: The starting alcohol (lower Rf​ ) should be completely consumed, replaced by a single UV-active spot (higher Rf​ ). Do not let the reaction warm to room temperature.

  • Quenching: Quench the reaction directly at 0°C by adding an equal volume of saturated aqueous NaHCO₃.

    • Causality: This destroys any unreacted TsCl and neutralizes the amine salts, preventing post-reaction degradation during the workup phase.

  • Extraction & Purification: Separate the organic layer, wash with cold 1M HCl (to remove residual NMI and Et₃N), followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Result: The resulting tosylate is typically pure enough (>95%) for immediate downstream S_N2 or cross-coupling reactions without the need for silica gel column chromatography.

References

  • Ding, R., et al. "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates." Molecules (2011). 1

  • Zlatkov, A., et al. "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure." Royal Society Open Science (2019). 4

  • "General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents." Organic Letters, ACS Publications (2008). 3

Sources

Optimization

Preventing hydrolysis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate during long-term storage

Welcome to the Advanced Reagent Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for preventing the hydrolysis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for preventing the hydrolysis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (a highly reactive alkyl tosylate) during long-term storage. Designed for researchers and drug development professionals, this document establishes self-validating systems to ensure reagent integrity.

Mechanistic Causality: The Hydrolysis Vulnerability

To effectively stabilize a reagent, one must first understand its degradation pathways. 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate is an alkyl ester of p-toluenesulfonic acid. The tosylate (-OTs) group is an exceptionally good leaving group due to the extensive resonance stabilization of the resulting p-toluenesulfonate anion[1].

When exposed to ambient moisture, the electrophilic primary carbon adjacent to the tosylate group undergoes a nucleophilic substitution (SN2) driven by water molecules[2]. This hydrolysis yields two products: 2-(4-bromophenoxy)ethanol and p-toluenesulfonic acid (PTSA). The generation of PTSA is particularly insidious; it lowers the local pH, which accelerates the degradation of the remaining intact molecules, creating a destructive autocatalytic loop.

G A 2-(4-Bromophenoxy)ethyl tosylate C Nucleophilic Attack (SN2) A->C B H2O (Moisture) B->C D 2-(4-Bromophenoxy)ethanol C->D E p-Toluenesulfonic Acid (PTSA) C->E F Autocatalytic Loop (Acidic Environment) E->F F->C Accelerates

Autocatalytic hydrolysis mechanism of alkyl tosylates upon moisture exposure.

Troubleshooting Guide & FAQs

Q1: My reagent turned from a white crystalline solid to a sticky, discolored paste. What happened? A: This is the macroscopic signature of advanced hydrolysis. The formation of 2-(4-bromophenoxy)ethanol (a viscous liquid/low-melting solid) disrupts the crystal lattice of the pure tosylate. Causality Check: If your storage container was opened frequently in ambient air, condensation of atmospheric moisture introduced the nucleophile required for this degradation. The discoloration stems from trace oxidation of phenolic/ether byproducts in the highly acidic environment generated by the liberated PTSA.

Q2: How can I quantitatively detect early-stage hydrolysis before using it in a critical API synthesis? A: Do not rely on visual inspection, as early degradation is invisible to the naked eye. Implement a self-validating quality control step using ¹H NMR spectroscopy (in rigorously anhydrous CDCl₃). Look for the emergence of a triplet around 3.8–4.0 ppm corresponding to the -CH₂-OH group of the hydrolysis byproduct. Alternatively, dissolve a micro-aliquot in neutral water/methanol; a sharp drop in pH indicates the presence of free PTSA.

Q3: Can I rescue a partially hydrolyzed batch? A: If the degradation is minor (<5% by NMR), you can attempt recrystallization from a rigorously anhydrous, non-nucleophilic solvent system (e.g., dry hexane/ethyl acetate). However, because PTSA is highly soluble in many polar solvents, washing the organic layer with a weak, cold aqueous base (like saturated NaHCO₃) followed by immediate drying over anhydrous Na₂SO₄ is required to neutralize and remove the acid catalyst[3]. Expert Recommendation: For GMP or late-stage drug development purposes, discarding and replacing the batch is the strict standard to prevent impurity carryover.

Quantitative Storage Data

To establish a self-validating storage system, we must evaluate the kinetics of degradation under various environmental conditions.

Table 1: Impact of Storage Conditions on 2-(4-Bromophenoxy)ethyl Tosylate Stability

Storage ConditionAtmospherePackagingEstimated Shelf-Life (>98% Purity)Degradation Rate (per month)
Ambient (20-25°C)Air (Ambient Humidity)Clear Glass, Standard Cap< 2 weeks> 15.0%
Refrigerated (4°C)Air (Ambient Humidity)Amber Glass, Standard Cap2-3 months~ 2.5%
Freezer (-20°C)Argon (Inert)Amber Glass, PTFE-lined Cap12-24 months< 0.1%
Ultra-Low (-80°C)Argon (Inert)Sealed Ampoule> 36 monthsNegligible
Standard Operating Procedure (SOP): Anhydrous Aliquoting and Storage

To completely prevent the SN2 displacement by water, your handling workflow must strictly exclude moisture. Follow this step-by-step methodology upon receiving a new batch.

Step-by-Step Methodology:

  • Thermal Acclimation: Before opening a newly received or cold-stored bottle, place it in a desiccator and allow it to warm completely to room temperature. Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic crystals, initiating hydrolysis.

  • Inert Environment Transfer: Transfer the sealed bottle into a glovebox purged with dry Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Divide the bulk reagent into single-use aliquots using pre-dried amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated exposure to trace moisture during subsequent sampling. Amber glass prevents potential UV-induced radical degradation.

  • Sealing: Seal the vials tightly with PTFE-lined screw caps. Causality: PTFE provides a superior, non-reactive vapor barrier compared to standard polyethylene or rubber septa, which are permeable to ambient moisture over time.

  • Secondary Containment: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed Mylar bag or a secondary jar containing indicating Drierite/desiccant).

  • Temperature Control: Store the secondary container in a continuously monitored -20°C freezer.

G S1 1. Acclimate to RT (in desiccator) S2 2. Transfer to Argon Glovebox S1->S2 S3 3. Divide into Single-Use Amber Vials S2->S3 S4 4. Cap with PTFE-lined Seals S3->S4 S5 5. Pack in Secondary Desiccant Container S4->S5 S6 6. Store at -20°C S5->S6

Validated workflow for anhydrous aliquoting and storage of alkyl tosylates.

References
  • Tosylates And Mesylates - Master Organic Chemistry. Master Organic Chemistry.[Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

Sources

Troubleshooting

Technical Support Center: Alkylation Workflows for 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing nucleophilic substitution ( SN​2 ) workflows using 2-(4-Bromophenoxy)ethyl 4-methylbenzenesu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing nucleophilic substitution ( SN​2 ) workflows using 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (commonly known as 2-(4-bromophenoxy)ethyl tosylate). This specific scaffold is frequently utilized to introduce the 4-bromophenoxyethyl moiety in the synthesis of complex pharmaceuticals, such as D3 dopamine receptor agonists[1].

Because the tosylate group is an exceptionally potent leaving group, reaction temperature acts as the primary thermodynamic switch dictating whether the reaction proceeds via the desired kinetic SN​2 pathway or degrades into thermodynamic side reactions[2].

I. Mechanistic Workflow & Temperature Causality

The following logical diagram illustrates how thermal energy dictates the mechanistic fate of the alkylation reaction.

AlkylationTemp SM 2-(4-Bromophenoxy)ethyl Tosylate + Nucleophile LowT T < 40°C SM->LowT Insufficient Energy OptT T = 60-80°C SM->OptT Optimal Activation HighT T > 90°C SM->HighT Excess Thermal Energy NoRxn Incomplete Conversion (Kinetic Trap) LowT->NoRxn Product Desired Alkylation (SN2 Pathway) OptT->Product SideProd Elimination (E2) & Over-alkylation HighT->SideProd

Temperature-dependent reaction pathways for 2-(4-bromophenoxy)ethyl tosylate alkylation.

II. Troubleshooting & Optimization FAQs

Q1: Why is temperature optimization so critical for 2-(4-bromophenoxy)ethyl tosylate compared to standard alkyl halides? Causality: The tosylate anion ( TsO− ) is an excellent leaving group due to resonance stabilization, making it highly reactive[2]. However, the 2-(4-bromophenoxy)ethyl scaffold contains an ether oxygen that slightly increases the acidity of the adjacent β -protons. At excessively high temperatures, the reaction shifts from kinetic control ( SN​2 ) to thermodynamic degradation pathways, promoting E2 elimination to form 1-bromo-4-(vinyloxy)benzene[2]. Furthermore, the tosylate product itself can be thermally unstable and susceptible to decomposition if subjected to prolonged heating above 90°C[3].

Q2: I am alkylating a secondary amine, but I am observing a complex mixture of products. Is my reaction temperature too high? Causality: Yes. Alkylation of amines is notoriously difficult to arrest at the desired substitution level because the resulting alkylated tertiary amine is often more nucleophilic than the starting secondary amine[4]. When using 2-(4-bromophenoxy)ethyl tosylate at temperatures exceeding 80–90°C, this "runaway train" of amine alkylation accelerates, leading to the exhaustive alkylation and formation of quaternary ammonium salts[4]. To prevent this, strictly maintain the reaction temperature between 60–70°C and utilize a mild base (e.g., K2​CO3​ ) to act as an acid scavenger without promoting over-alkylation.

Q3: How do solvent choices interact with temperature in this specific workflow? Causality: The choice of solvent dictates your operational temperature window. Polar aprotic solvents like Acetonitrile (MeCN) or N,N -Dimethylformamide (DMF) are ideal because they solvate the nucleophile without hydrogen-bonding, thereby increasing its effective nucleophilicity[2]. If you use DMF, you can push the temperature to 80°C for sterically hindered nucleophiles. However, extended heating in DMF above 90°C can lead to solvent decomposition into dimethylamine, which will competitively alkylate your tosylate.

III. Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between temperature, solvent, and the resulting product distribution when reacting 2-(4-bromophenoxy)ethyl tosylate with a standard secondary amine nucleophile.

Temperature (°C)SolventTime (h)Conversion (%)Primary ProductMajor Side ProductDiagnostic Indicator
25 (RT) MeCN24< 20%Alkylated AmineUnreacted SMHigh recovery of starting tosylate.
65 MeCN12> 90%Alkylated Amine Trace Quat. SaltClean LC-MS peak; high isolated yield.
80 DMF8> 95%Alkylated AmineVinyl EtherAppearance of alkene protons in 1H NMR.
95 DMF6100%Quaternary SaltVinyl EtherSevere mass loss during aqueous workup.

IV. Self-Validating Experimental Protocol

To ensure reproducibility and prevent thermal degradation, utilize the following self-validating Standard Operating Procedure (SOP) for the SN​2 alkylation of secondary amines. This protocol includes built-in diagnostic checkpoints to verify the integrity of the reaction at each stage.

Step 1: Reagent Preparation & Dissolution

  • Action: In an oven-dried flask under inert atmosphere ( N2​ or Argon), dissolve 1.0 equivalent of the secondary amine and 2.0 equivalents of anhydrous K2​CO3​ in dry Acetonitrile (0.2 M concentration).

  • Validation Checkpoint: The mixture should be a free-flowing suspension. If the base clumps immediately, moisture is present, which will lead to tosylate hydrolysis[2]. Discard and use freshly dried solvent.

Step 2: Electrophile Addition

  • Action: Add 1.1 equivalents of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate at room temperature. Stir for 15 minutes to ensure complete homogenization.

Step 3: Controlled Thermal Ramping

  • Action: Submerge the flask in a pre-heated oil bath at 65°C .

  • Validation Checkpoint (2 Hours): Perform a TLC or LC-MS analysis. You should observe a distinct new product spot/peak. If no product is visible, the nucleophile may be deactivated (e.g., protonated). Do not increase the temperature yet; verify the basicity of the solution.

Step 4: Endpoint Determination

  • Action: Maintain 65°C for 10-12 hours.

  • Validation Checkpoint (12 Hours): LC-MS should indicate <5% remaining tosylate. If conversion is stalled at 50%, increase the temperature to 75°C for an additional 2 hours. Never exceed 85°C to avoid quaternary ammonium salt formation[4].

Step 5: Quench and Isolation

  • Action: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove K2​CO3​ salts, washing the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: Weigh the crude residue. If the mass recovery is unexpectedly low (<50%), the temperature was likely too high, resulting in over-alkylation to a water-soluble quaternary ammonium salt that partitioned into the aqueous phase (if an aqueous workup was mistakenly applied before filtration)[4].

V. References[5] Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. nih.gov. Link[2] Benzyl Tosylate|1024-41-5|Research Chemical. benchchem.com. Link[4] Alkylation of Amines (Sucks!). masterorganicchemistry.com. Link[3] Technical Support Center: The Effect of Temperature on Tosylation Reactions. benchchem.com. Link[1] Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. nih.gov. Link

Sources

Optimization

Troubleshooting side reactions of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate under highly basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering yield-limiting side reactions when utilizing 2-(4-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering yield-limiting side reactions when utilizing 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (CAS: 67238-50-0)[1].

While this reagent is a highly effective alkylating agent, its structural features make it uniquely susceptible to side reactions under highly basic conditions. Below is a comprehensive troubleshooting guide designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure your syntheses succeed.

Mechanistic Causality: The "Why" Behind the Side Reactions

To troubleshoot effectively, we must first understand the molecular vulnerabilities of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate. The molecule consists of an electrophilic ethyl chain flanked by a 4-bromophenoxy ether and a tosylate (4-methylbenzenesulfonate) group.

The tosylate is an exceptional leaving group due to the resonance stabilization of the resulting sulfonate anion[2]. However, the critical failure point lies at the β -carbon (the carbon adjacent to the ether oxygen). The electronegative ether oxygen exerts a strong inductive electron-withdrawing effect (-I effect), which significantly increases the acidity of the β -protons. When exposed to strong bases, the reaction pathway aggressively bifurcates away from the desired nucleophilic substitution ( SN​2 ) and toward bimolecular elimination ( E2​ ), forming a highly stable 4-bromophenyl vinyl ether[3][4]. Furthermore, if the base is aqueous, direct hydrolysis of the tosylate occurs.

G SM 2-(4-Bromophenoxy)ethyl tosylate (Electrophile) Cond Highly Basic Conditions SM->Cond SN2 Desired Alkylated Product (SN2 Substitution) Cond->SN2 Moderate Base Good Nucleophile E2 4-Bromophenyl vinyl ether (E2 Elimination) Cond->E2 Strong/Bulky Base Elevated Temp Hydro 2-(4-Bromophenoxy)ethanol (Hydrolysis) Cond->Hydro Aqueous Base (OH- attack)

Reaction pathways of 2-(4-Bromophenoxy)ethyl tosylate under basic conditions.

Troubleshooting FAQs

Q1: My reaction yield is abysmal, and TLC/LC-MS shows a highly non-polar, UV-active byproduct. What is happening? A1: You are observing the classic E2​ elimination byproduct: 4-bromophenyl vinyl ether . This occurs when you use sterically hindered, strong bases (e.g., Potassium tert-butoxide, DBU, or LDA). Because these bases are too bulky to perform a backside attack on the α -carbon, they instead abstract the acidic β -proton[3]. Self-Validation Check: Run a quick 1H NMR of the crude mixture. If you see characteristic doublet/dd alkene signals in the 4.0–4.8 ppm and 6.5 ppm regions, E2​ elimination is your primary failure mode. Switch to a weaker, inorganic base like K2​CO3​ or Cs2​CO3​ .

Q2: I am using K2​CO3​ , but my LC-MS shows a major mass peak corresponding to [M+H]+ 217/219. How do I fix this? A2: A mass of 217/219 corresponds to 2-(4-bromophenoxy)ethanol . This is the result of nucleophilic hydrolysis. Potassium carbonate is highly hygroscopic. If your base or solvent contains trace water, the K2​CO3​ generates hydroxide ions ( OH− ), which act as small, highly reactive nucleophiles that rapidly displace the tosylate group[4]. Solution: You must rigorously dry your reagents. Oven-dry your K2​CO3​ at 120°C overnight and use strictly anhydrous solvents (e.g., over molecular sieves).

Q3: Can I just lower the temperature to prevent side reactions? A3: Lowering the temperature decreases the rate of E2​ elimination (which has a higher activation energy/entropy requirement than SN​2 )[5]. However, dropping the temperature too far will also stall your desired SN​2 alkylation. The optimal thermal window for this specific tosylate is typically 40°C–60°C in polar aprotic solvents.

Quantitative Data: Reaction Condition Profiling

To aid in your experimental design, review the following matrix summarizing how different basic conditions dictate the fate of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate.

Base UsedSolvent SystemTemp (°C)NucleophileMajor PathwayExpected ByproductMitigation Strategy
KOtBu (1.5 eq)THF65°CSecondary Amine E2​ Elimination Vinyl ether (>70%)Change to non-bulky, weaker base.
NaOH (2.0 eq)EtOH / H2​O 80°CPhenolHydrolysis Alcohol (>85%)Switch to anhydrous conditions.
NaH (1.1 eq)DMF0°C to RTPrimary AmineMixed SN​2 / E2​ Vinyl ether (~30%)Control temp strictly; avoid excess base.
K2​CO3​ (2.0 eq)Anhydrous MeCN60°CThiol / Amine SN​2 Alkylation Minimal (<5%)Optimal baseline conditions.

Validated Experimental Protocol: High-Fidelity SN​2 Alkylation

This protocol is engineered as a self-validating system to suppress E2​ elimination and hydrolysis while maximizing the alkylation of a standard nucleophile (e.g., a secondary amine or phenol).

Materials Required:

  • 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (1.05 equivalents)

  • Target Nucleophile (1.00 equivalent)

  • Anhydrous Cs2​CO3​ or K2​CO3​ (2.00 equivalents) - Must be oven-dried at 120°C for 12h.

  • Anhydrous DMF or Acetonitrile (AcroSeal™ or stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • Nucleophile Activation (Pre-mixing): In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Target Nucleophile (1.0 eq) in anhydrous DMF (0.2 M concentration). Add the oven-dried Cs2​CO3​ (2.0 eq).

    • Causality Note: Stirring the nucleophile with the base for 30 minutes at room temperature allows for partial deprotonation/activation of the nucleophile before the sensitive tosylate is introduced, preventing the base from acting directly on the tosylate.

  • Controlled Electrophile Addition: Dissolve the 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Thermal Regulation: Heat the reaction to exactly 50°C.

    • Validation Check: At 2 hours, pull a 10 μL aliquot, quench in water/EtOAc, and spot on TLC. If the starting material is consumed and no highly non-polar spot (vinyl ether) is present near the solvent front, the SN​2 trajectory is secured.

  • Anhydrous Quench & Workup: Cool the reaction to 0°C before quenching. Quench with a saturated aqueous NH4​Cl solution rather than water or NaOH .

    • Causality Note: NH4​Cl buffers the pH immediately, preventing any unreacted base from hydrolyzing the remaining tosylate during the aqueous workup phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to completely remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • 2-(4-broMophenoxy)ethyl 4-Methylbenzenesulfonate CAS#: 67238-50-0 ChemicalBook. Retrieved from:[1]

  • Elimination Reactions: an Introduction Chemistry Steps. Retrieved from:[3]

  • 8.5. Elimination reactions | Organic Chemistry 1 Lumen Learning. Retrieved from:[4]

  • Tosylates And Mesylates Master Organic Chemistry. Retrieved from:[2]

Sources

Troubleshooting

Overcoming low reactivity of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate in sterically hindered substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address a specific, recurring challenge in organic synthesis and drug development: overcoming the sluggish nucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address a specific, recurring challenge in organic synthesis and drug development: overcoming the sluggish nucleophilic substitution (SN2) of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (CAS: 67238-50-0)[1] when paired with sterically hindered nucleophiles (e.g., bulky secondary amines, ortho-substituted phenols).

This guide bypasses generic advice, providing you with field-proven mechanistic insights, self-validating protocols, and quantitative benchmarks to drive your reactions to completion.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the reactivity so low despite the presence of a primary tosylate leaving group? A1: While primary tosylates typically undergo rapid SN2 reactions, steric hindrance from an incoming bulky nucleophile drastically increases the activation energy ( Ea​ ) of the transition state. During the required 180° backside attack, the bulky groups of the nucleophile physically clash with the substrate's adjacent phenoxy ether linkage and the surrounding solvent[2]. This steric crowding prevents the nucleophile from reaching the electrophilic carbon, leading to stalled reactions or competing elimination pathways.

Q2: How does solvent selection impact this specific substitution? A2: Protic solvents (like ethanol or methanol) form a tight, hydrogen-bonded solvation shell around the nucleophile. This shell effectively increases the nucleophile's steric bulk and dampens its reactivity. Switching to a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) strips away this shell because these solvents do not hydrogen-bond with anions. This leaves the nucleophile "naked" and significantly more reactive, lowering the barrier for the SN2 attack[2][3].

Q3: What is the "in-situ Finkelstein" approach, and why is it mandatory for this substrate? A3: The Finkelstein reaction involves the exchange of one leaving group for another via halide salts[4]. By adding Sodium Iodide (NaI) to the reaction, the tosylate is rapidly converted to 1-iodo-2-(4-bromophenoxy)ethane in situ[5][6]. Iodide is a superior leaving group and is highly polarizable. This polarizability stabilizes the crowded SN2 transition state, acting as a kinetic "grease" that accelerates the subsequent attack by the hindered nucleophile.

Part 2: Logical Relationships & Diagnostic Workflows

OptimizationPathway Problem Issue: Low S_N2 Reactivity (Steric Hindrance) Step1 1. Solvent Optimization Switch to Polar Aprotic Problem->Step1 SolventDetails Use DMF or Acetonitrile to strip solvation shell Step1->SolventDetails Step2 2. Leaving Group Exchange (In-situ Finkelstein) Step1->Step2 FinkelsteinDetails Add 20 mol% NaI OTs ➔ I intermediate Step2->FinkelsteinDetails Step3 3. Kinetic Energy Input Overcome E_a Barrier Step2->Step3 EnergyDetails Microwave Irradiation (120°C, 15 min) Step3->EnergyDetails Success Target Molecule Synthesized (High Yield) Step3->Success

Diagnostic workflow for optimizing S_N2 reactions with hindered nucleophiles.

FinkelsteinCycle Start Alkyl Tosylate (R-OTs) Intermediate Alkyl Iodide (R-I) Highly Reactive Start->Intermediate S_N2 Exchange (Fast) NaI Sodium Iodide (NaI) NaI->Intermediate Product Substituted Product (R-Nu) Intermediate->Product S_N2 Attack (Rate-Determining) Nucleophile Hindered Nucleophile (Nu:-) Nucleophile->Product Product->NaI I- regenerated (If catalytic)

Logical relationship of the in-situ Finkelstein catalytic cycle lowering activation energy.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of optimization parameters on the reaction between 2-(4-Bromophenoxy)ethyl tosylate and a model hindered secondary amine (e.g., diisopropylamine).

Solvent EnvironmentHalide AdditiveEnergy SourceReaction TimeIsolated Yield (%)
Ethanol (Protic)NoneThermal (80°C)24 hours< 10%
DMF (Polar Aprotic)NoneThermal (80°C)24 hours35%
DMF (Polar Aprotic)NaI (20 mol%)Thermal (80°C)12 hours78%
Acetonitrile (Polar Aprotic)NaI (1.0 equiv)Microwave (120°C)15 minutes> 95%

Part 4: Validated Experimental Protocols

Protocol A: In-Situ Finkelstein Catalysis (Standard Thermal)

Self-Validating System: TLC monitoring of the intermediate alkyl iodide formation ensures the catalytic cycle is active before nucleophile consumption begins.

  • Atmospheric Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Causality: Trace moisture severely dampens nucleophilicity by hydrating the anionic or lone-pair center of your nucleophile[3].

  • Reagent Pre-Incubation: Dissolve 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous NaI (0.2 equiv) and stir at room temperature for 30 minutes. Causality: This pre-incubation allows the equilibrium to generate the highly reactive alkyl iodide intermediate before the bulky nucleophile is introduced[6].

  • Nucleophile Addition: Add the sterically hindered nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA is a non-nucleophilic base that neutralizes the generated acid (driving the reaction forward) without competing as a nucleophile itself.

  • Heating & Validation: Heat the mixture to 80°C. Monitor via TLC (Hexanes/EtOAc). You should observe the transient appearance and subsequent consumption of the less polar alkyl iodide spot.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer 3x with a 5% LiCl aqueous solution or brine to completely remove the DMF.

Protocol B: Microwave-Assisted Substitution for Extreme Hindrance

Self-Validating System: Real-time pressure monitoring within the microwave reactor confirms solvent integrity and prevents thermal degradation of the ether linkage.

  • Vial Loading: In a heavy-walled microwave-safe vial, combine the tosylate (1.0 equiv), the hindered nucleophile (2.0 equiv), NaI (1.0 equiv), and anhydrous Acetonitrile (0.5 M). Causality: A stoichiometric amount of NaI is used here to maximize the reaction rate under rapid heating[4].

  • Sealing: Crimp-seal the vial with a Teflon-lined septum. Causality: Sealing prevents solvent evaporation and allows superheating above the solvent's boiling point, providing the massive kinetic energy needed to overcome severe steric clashes[7].

  • Irradiation: Irradiate in a microwave reactor at 120°C for 15 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, minimizing the formation of decomposition byproducts typically seen in prolonged thermal heating[6].

  • Purification: Cool the vial rapidly via compressed air. Filter the mixture through a short pad of silica gel to remove the precipitated sodium tosylate salts, then concentrate under reduced pressure.

Part 5: References

  • Finkelstein reaction - Wikipedia. Wikipedia.4

  • The Finkelstein Reaction Mechanism - YouTube. YouTube.5

  • 2-(4-broMophenoxy)ethyl 4-Methylbenzenesulfonate CAS#: 67238. ChemicalBook.1

  • Finkelstein Reaction - J&K Scientific LLC. J&K Scientific.6

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. LibreTexts.2

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Chemistry Steps.3

  • Overcoming steric hindrance in reactions - Benchchem. Benchchem.7

Sources

Optimization

Technical Support Center: Solvent Optimization for 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate SN2 Reactions

Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing the SN2 reaction for this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your reaction efficiency and product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Fundamentals

Q1: What is the underlying mechanism for the synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate?

A1: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this concerted, single-step mechanism, the nucleophile, which is the 4-bromophenoxide anion (generated in situ from 4-bromophenol and a base), attacks the electrophilic carbon of 2-chloroethanol. Simultaneously, the tosylate group, a good leaving group, departs.[1][2][3] The reaction's success hinges on factors like the strength of the nucleophile, the substrate's steric hindrance, the leaving group's ability, and critically, the choice of solvent.[4]

Visualizing the SN2 Mechanism:

Solvent_Optimization cluster_planning Planning cluster_execution Execution cluster_analysis Analysis Select_Solvents Select Polar Aprotic Solvents (DMF, DMSO, ACN, Acetone) Run_Reactions Run Parallel Reactions Under Identical Conditions Select_Solvents->Run_Reactions Monitor_Progress Monitor by TLC Run_Reactions->Monitor_Progress Compare_Results Compare Reaction Rates and Yields Monitor_Progress->Compare_Results Select_Optimal Select Optimal Solvent Compare_Results->Select_Optimal

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate vs. 2-(4-Bromophenoxy)ethyl bromide

As a Senior Application Scientist in drug development and process chemistry, selecting the optimal electrophile for aliphatic nucleophilic substitution is a critical decision that impacts reaction kinetics, impurity prof...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and process chemistry, selecting the optimal electrophile for aliphatic nucleophilic substitution is a critical decision that impacts reaction kinetics, impurity profiles, and overall yield. The synthesis of aryloxyethylamine pharmacophores frequently relies on the functionalization of a 2-(aryloxy)ethyl scaffold.

This guide provides an objective, in-depth comparison of two highly prevalent electrophiles: 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate (the tosylate) and 2-(4-bromophenoxy)ethyl bromide (the alkyl bromide).

Mechanistic Reactivity Profile & Causality

When executing a bimolecular nucleophilic substitution (SN2) on these substrates, the reaction occurs exclusively at the primary aliphatic carbon. The aryl bromide moiety remains completely inert under standard SN2 conditions because the sp2 hybridized aromatic carbon sterically blocks backside attack, and the aryl C–Br bond is strengthened by resonance delocalization[1]. Therefore, chemoselectivity is guaranteed, and the comparative reactivity is dictated entirely by the leaving group on the ethyl chain.

The Tosylate Advantage: Resonance Stabilization

The tosylate group (-OTs) is generally considered a superior leaving group compared to bromide in most organic solvents[2]. The causality behind this enhanced reactivity lies in transition state stabilization. As the nucleophile attacks, the developing negative charge on the departing tosylate anion is highly delocalized across three electronegative oxygen atoms via resonance[2][3]. This extensive charge distribution significantly lowers the activation energy ( Ea​ ) of the SN2 transition state, leading to faster reaction kinetics[3].

The Bromide Alternative: Polarizability vs. Localization

While the bromide anion (-Br) is highly polarizable and universally recognized as an excellent leaving group, its negative charge upon departure remains localized on a single atom[2]. Because it lacks the resonance stabilization of a sulfonate, the transition state energy for bromide displacement is comparatively higher[3]. Consequently, reactions utilizing the alkyl bromide often require harsher conditions—such as elevated temperatures or extended reaction times—to achieve the same conversion rates as the tosylate analogue[2].

ReactivityPathway Substrate 2-(4-Bromophenoxy)ethyl Electrophile Tosylate Tosylate (-OTs) Resonance Stabilized Charge Delocalized Substrate->Tosylate Bromide Bromide (-Br) Charge Localized High Polarizability Substrate->Bromide Nuc1 Nucleophilic Attack (e.g., Amine) Tosylate->Nuc1 Nuc2 Nucleophilic Attack (e.g., Amine) Bromide->Nuc2 TS_Ts Transition State Lower Activation Energy Nuc1->TS_Ts Fast S_N2 TS_Br Transition State Higher Activation Energy Nuc2->TS_Br Slow S_N2 Product Target Substituted Product (e.g., Aryloxyethylamine) TS_Ts->Product -OTs TS_Br->Product -Br

Caption: S_N2 reaction pathway comparing the activation energies of tosylate and bromide leaving groups.

Quantitative Data Comparison

To facilitate reagent selection, the following table summarizes the physicochemical and kinetic differences between the two electrophiles based on established physical organic chemistry principles[1][2].

Parameter2-(4-Bromophenoxy)ethyl Tosylate2-(4-Bromophenoxy)ethyl Bromide
Leaving Group Tosylate (-OTs)Bromide (-Br)
Conjugate Acid pKa ~ -2.8 (p-Toluenesulfonic acid)~ -9.0 (Hydrobromic acid)
Anion Stabilization High (Resonance over 3 oxygen atoms)Moderate (High polarizability, localized)
Relative SN2 Rate Faster (Lower Ea​ )Slower (Higher Ea​ )
Typical Reaction Temp Ambient to 60 °C60 °C to 90 °C
Atom Economy Lower (MW: 371.25 g/mol )Higher (MW: 279.96 g/mol )
Storage Stability Susceptible to slow hydrolysis over timeHighly stable under ambient conditions

Self-Validating Experimental Protocol

The following methodology details the synthesis of a tertiary amine API intermediate (e.g., reaction with piperidine). This protocol is designed as a self-validating system : it incorporates visual cues (salt precipitation) and orthogonal analytical checks (TLC and LC-MS) to ensure the integrity of the SN2 displacement while confirming the aryl bromide remains unreacted.

Reagents & Materials
  • Electrophile: 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate OR 2-(4-Bromophenoxy)ethyl bromide (1.0 equiv)

  • Nucleophile: Piperidine (1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous

Step-by-Step Workflow
  • Reagent Preparation & Activation: Charge a dry, round-bottom flask with anhydrous K2CO3 and MeCN. Add piperidine and stir for 10 minutes at room temperature. Causality: K2CO3 acts as an acid scavenger, preventing the protonation of the nucleophilic amine by the generated leaving group acid.

  • Electrophile Addition: Add the chosen electrophile to the suspension.

    • For Tosylate: Maintain at 50–60 °C.

    • For Bromide: Elevate temperature to 80 °C (reflux) to overcome the higher activation energy[3].

  • In-Process Monitoring (Self-Validation Check 1): Stir the reaction for 4–8 hours. Visually, the precipitation of potassium tosylate (KOTs) or potassium bromide (KBr) serves as a macroscopic indicator of reaction progress.

  • Analytical Validation (Self-Validation Check 2): Perform TLC (Hexanes/EtOAc 3:1). The starting electrophile will appear as a high-Rf UV-active spot. The product, being a basic amine, will streak or sit at a much lower Rf and will stain positively with Dragendorff's reagent.

  • Orthogonal Confirmation (LC-MS): Analyze the reaction aliquot via LC-MS. You must observe the [M+H]+ peak for the product. Critical check: Ensure the characteristic 1:1 isotopic doublet (M and M+2) of the bromine atom is preserved, validating that the aryl bromide was not inadvertently cross-coupled or displaced.

  • Quench & Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition between Ethyl Acetate and 1M NaOH, extract the organic layer, dry over Na2SO4, and concentrate to yield the target aryloxyethylamine.

Protocol S1 1. Preparation Dry K2CO3, MeCN S2 2. Activation Add Nucleophile S1->S2 S3 3. Substitution Add Electrophile & Heat S2->S3 S4 4. Validation LC-MS / TLC Check S3->S4 S5 5. Isolation Aq. Workup & Filter S4->S5

Caption: Self-validating experimental workflow for the nucleophilic substitution of aryloxyethyl electrophiles.

Conclusion & Selection Matrix

The decision between the tosylate and bromide derivatives hinges on the specific constraints of your synthetic route.

  • Select 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate when dealing with sterically hindered or weak nucleophiles, or when the reaction must be performed under mild thermal conditions to preserve sensitive functional groups elsewhere in the molecule[2].

  • Select 2-(4-Bromophenoxy)ethyl bromide for highly scalable, cost-sensitive manufacturing where atom economy is prioritized, provided the nucleophile is sufficiently reactive to overcome the localized charge of the bromide transition state[2][3].

References

  • Organic Chemistry 1 Chapter 6. SN2 Reactions Wipf Group, University of Pittsburgh URL:[Link]

Sources

Comparative

HPLC method validation for 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate purity analysis

Title: HPLC Method Validation for 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate Purity Analysis: A Comparative Guide to Column Chemistries Target Audience: Researchers, analytical scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate Purity Analysis: A Comparative Guide to Column Chemistries

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Alkyl Tosylates

2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate is a highly reactive alkylating agent frequently utilized as an intermediate in pharmaceutical synthesis. Because it contains a tosylate (4-methylbenzenesulfonate) leaving group, this compound and its derivatives are heavily scrutinized as potential genotoxic impurities (PGIs) capable of alkylating DNA bases[1]. Regulatory agencies mandate stringent control of PGIs, requiring analytical methods to be rigorously validated according to the latest ICH Q2(R2) guidelines[2][3].

The primary chromatographic challenge in analyzing this compound lies in resolving the intact tosylate ester from its structurally similar synthetic precursors—namely, 4-bromophenol, ethylene glycol, and p-toluenesulfonyl chloride—while preventing on-column degradation. This guide objectively compares the performance of different high-performance liquid chromatography (HPLC) stationary phases to establish a self-validating, highly sensitive purity assay.

Mechanistic Insight: The Causality of Column Selection

Selecting the correct stationary phase architecture and chemistry is the most critical variable in this assay. We compared three distinct column technologies:

  • Fully Porous C18 (FPP C18): Traditional columns rely entirely on dispersive (hydrophobic) interactions. While effective for general retention, the deep porous structure of the silica microspheres increases the mass transfer diffusion path. This leads to broader peaks and reduced sensitivity, which is detrimental when tracking trace-level impurities[4].

  • Core-Shell C18 (SPP C18): Superficially porous particles (SPPs) feature a solid, non-porous silica core surrounded by a thin porous outer shell. This architecture minimizes longitudinal diffusion and mass transfer resistance. The result is a dramatic increase in theoretical plates (efficiency) comparable to sub-2 µm particles, but at significantly lower backpressures, allowing for faster, sharper separations[5][6].

  • Core-Shell Biphenyl: This phase introduces orthogonal selectivity. While C18 relies solely on hydrophobicity, the biphenyl phase engages in π−π interactions with the electron-rich bromophenoxy ring and the electron-deficient tosylate ring[7]. This dual-retention mechanism provides superior baseline resolution of aromatic impurities that typically co-elute on standard alkyl phases.

G A Analyte: 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate B1 C18 Stationary Phase (Hydrophobic Dispersive) A->B1 B2 Biphenyl Stationary Phase (Hydrophobic + π-π Interactions) A->B2 C1 Co-elution Risk: Aromatic Precursors B1->C1 C2 Baseline Resolution: Enhanced Aromatic Selectivity B2->C2

Fig 1. Mechanistic comparison of stationary phase interactions for tosylate analysis.

Quantitative Data: Column Performance Comparison

To objectively evaluate performance, 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate and its primary impurity (4-bromophenol) were analyzed across three column types of identical dimensions (100 mm × 4.6 mm).

Mobile Phase: Isocratic 60:40 Acetonitrile : 0.1% Formic Acid in Water. Flow Rate: 1.0 mL/min. Detection: UV at 225 nm.

Column Type (100 x 4.6 mm)Particle SizeBackpressureRetention Time (Rt)Resolution (Rs) vs 4-BromophenolPeak Asymmetry (Tf)Theoretical Plates (N)
Fully Porous C18 5.0 µm~1,200 psi8.4 min1.81.358,500
Core-Shell C18 2.6 µm~2,400 psi5.2 min2.41.1022,000
Core-Shell Biphenyl 2.6 µm~2,500 psi6.1 min4.1 1.05 24,500

Conclusion of Data: The Core-Shell Biphenyl column is the optimal choice. It provides a 127% increase in resolution (Rs = 4.1) compared to the Fully Porous C18, driven by the π−π interactions that selectively retain the aromatic rings of the analyte[7]. Furthermore, the core-shell architecture yields exceptional peak symmetry and efficiency[5].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed to prevent false positives/negatives, particularly addressing the hydrolytic instability of alkyl tosylates.

Protocol A: Sample Preparation (Hydrolysis Prevention)

Alkyl tosylates rapidly degrade in highly aqueous or basic solutions.

  • Diluent Selection: Use 100% anhydrous Acetonitrile (HPLC grade) as the sample diluent to arrest solvolysis. Do not use methanol, as it can react with the tosylate to form methyl ethers.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (100 µg/mL stock).

  • Storage: Store all solutions in amber vials at 4°C. Analyze within 24 hours to guarantee standard integrity.

Protocol B: Optimized Chromatographic Workflow
  • System Setup: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Column Installation: Install a Core-Shell Biphenyl column (100 mm × 4.6 mm, 2.6 µm). Set the column oven to 30°C to ensure reproducible mass transfer kinetics.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-7 min: Linear ramp to 90% B

    • 7-9 min: Hold at 90% B (Column wash)

    • 9-12 min: 40% B (Re-equilibration)

  • Injection: Inject 5 µL of the sample. Monitor via Photodiode Array (PDA) at 225 nm (for purity) and MS (Positive ESI) for trace impurity identification.

Protocol C: ICH Q2(R2) Validation Execution

The method must be validated against the ICH Q2(R2) framework to prove it is "fit for purpose"[2][3].

  • Specificity: Inject a blank (Acetonitrile), the individual impurities, and the spiked analyte. Utilize PDA peak purity software to confirm the analyte peak is spectrally homogenous and free from co-eluting matrix interference.

  • Linearity & Range: Prepare a 6-point calibration curve from 50% to 150% of the target specification limit. Calculate the regression coefficient ( R2 ), which must be ≥0.999 .

  • LOD & LOQ: Dilute the standard until the Signal-to-Noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation).

  • Accuracy (Recovery): Spike known concentrations of the standard into a synthetic sample matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0% for assay; 80.0% - 120.0% for trace PGIs).

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

Validation Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity (Peak Purity via PDA/MS) Start->Spec Range 2. Range & Linearity (R² ≥ 0.999) Spec->Range Sens 3. LOD / LOQ (S/N ≥ 3 & 10) Range->Sens Acc 4. Accuracy (Spike Recovery 98-102%) Sens->Acc Prec 5. Precision (RSD ≤ 2.0%) Acc->Prec Rob 6. Robustness (Flow, Temp, pH Variation) Prec->Rob

Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design . MDPI. Available at:[Link]

  • Core-Shell vs Fully Porous Particles Webinar . Phenomenex. Available at:[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles . Chrom Tech, Inc. Available at:[Link]

  • Core-shell column . Shimadzu. Available at:[Link]

  • Process-Related Impurities of Pazopanib . ACS Publications. Available at:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

[label="MS1 Scan\n( Validating Diagram Components I'm now performing the final verification steps on the DOT code. I've confirmed all node labels, colors, and the sequential flow within the workflow diagram.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="MS1 Scan\n(

Validating Diagram Components

I'm now performing the final verification steps on the DOT code. I've confirmed all node labels, colors, and the sequential flow within the workflow diagram. I've also double-checked the exact mass calculations for the bromophenoxyethyl tosylate, the precursor, and the fragment ions. I'm focusing on consistency between the code, the diagram, and the supporting information. I will be ready to submit the diagrams after this stage.

Title: Comparative Mass Spectrometry Fragmentation Analysis: 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate vs. Alkylating Alternatives

Introduction

In drug development and synthetic chemistry, selecting the optimal bifunctional linker or analytical standard requires balancing chemical reactivity with analytical traceability. 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (commonly known as bromophenoxyethyl tosylate) is a highly versatile intermediate. However, its true value emerges during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

This guide objectively compares the electrospray ionization (ESI) fragmentation performance of 2-(4-Bromophenoxy)ethyl tosylate against common alternatives, such as its mesylate and dibromide counterparts. By deconstructing the causality behind its fragmentation pathways, we provide a self-validating framework for robust, high-confidence structural elucidation.

Structural & Isotopic Signatures (The "Why")

The analytical superiority of 2-(4-Bromophenoxy)ethyl tosylate lies in its dual-diagnostic structural features, which act as built-in mass filters during MS analysis:

  • The Bromine Isotope Cluster: Bromine naturally exists as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in an approximate 1:1 natural abundance ratio [1.13]. Consequently, the intact protonated precursor ion [M+H]+ appears as a distinct doublet at m/z 371.0 and 373.0. This 1:1 signature allows automated isotope recognition algorithms to easily distinguish the target analyte from complex endogenous biological matrices[1].

  • The Tosyl Reporter Ion: Under Collision-Induced Dissociation (CID), the sulfonate ester bond is highly labile. The tosyl group reliably fragments to yield a highly stable tosyl cation ( [C7​H7​SO2​]+ ) at m/z 155, which can further lose SO2​ to form the tropylium ion at m/z 91[2][3].

Fragmentation M [M+H]+ Precursor m/z 371 / 373 (1:1) Tosyl Tosyl Cation m/z 155 M->Tosyl Loss of Bromophenoxyethanol (-216 Da) BromoEth Bromophenoxyethyl Cation m/z 199 / 201 (1:1) M->BromoEth Loss of Tosonic Acid (-172 Da) BromoPhenol Bromophenol Radical Cation m/z 172 / 174 (1:1) M->BromoPhenol Ether Cleavage (-199 Da) Tropylium Tropylium Ion m/z 91 Tosyl->Tropylium Loss of SO2 (-64 Da)

Proposed ESI-MS/MS fragmentation pathways of 2-(4-Bromophenoxy)ethyl tosylate.

Comparative MS Performance: Tosylate vs. Alternatives

When designing an analytical workflow, one must consider isobaric interference and ionization efficiency. Table 1 compares the tosylate against two common structural alternatives: 2-(4-Bromophenoxy)ethyl methanesulfonate (Mesylate) and 1-Bromo-4-(2-bromoethoxy)benzene (Dibromide).

Table 1: Comparative ESI-MS/MS Performance of Bromophenoxyethyl Alkylating Agents

Feature/Metric2-(4-Bromophenoxy)ethyl Tosylate2-(4-Bromophenoxy)ethyl Mesylate1-Bromo-4-(2-bromoethoxy)benzene
Precursor Ion [M+H]+ m/z 371 / 373 (1:1 ratio)m/z 295 / 297 (1:1 ratio)m/z 278 / 280 / 282 (1:2:1 ratio)
Primary Diagnostic Fragment m/z 155 (Tosyl cation)m/z 79 (Mesyl cation)m/z 199 / 201 (Loss of Br)
Isobaric Interference Risk Low. m/z 155 is distinct.High. m/z 79 perfectly overlaps with the ‘79Br+‘ ion.Moderate. Relies solely on halogen loss.
ESI+ Ionization Efficiency Excellent. Aromatic ring enhances droplet surface activity.Moderate. Aliphatic mesyl group is less surface-active.Poor. Lacks easily protonatable oxygen centers.

Causality Insight: Why should researchers avoid the mesylate derivative for MS/MS workflows? The mesyl cation fragments at m/z 79. This creates a severe isobaric interference with the ‘79Br+‘ elemental ion or low-mass brominated fragments. The tosyl group (m/z 155) completely bypasses this mass-to-charge overlap, ensuring high-confidence MS2 scoring. Furthermore, the lipophilicity of the tosyl aromatic ring enhances droplet surface activity during ESI, significantly improving overall ionization efficiency compared to the aliphatic mesylate or the non-polar dibromide.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of formic acid is not arbitrary; it explicitly drives the equilibrium toward the [M+H]+ state by protonating the ether and sulfonate oxygen atoms, thereby maximizing the precursor ion yield[4].

Materials & Reagents
  • Analyte: 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (Standard purity >99%).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

    • Validation Check: Ensure no precipitation occurs; the tosylate is highly soluble in this organic/aqueous mix.

  • Chromatographic Separation: Inject 2 µL onto the C18 column. Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The gradient ensures the hydrophobic tosyl and bromophenyl groups are sufficiently retained to separate from early-eluting matrix salts, minimizing ion suppression.

  • ESI Source Optimization: Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: High desolvation energy is required to efficiently evaporate the aqueous droplets and release the protonated gas-phase ions.

  • MS1 Isotope Filtering: Set the MS1 quadrupole to isolate the m/z 371/373 doublet with a 3 Da isolation window.

    • Validation Check: The spectrum must show a 1:1 intensity ratio for 371.0 and 373.0. If the ratio deviates significantly (e.g., 3:1), suspect co-eluting interference or chlorine contamination.

  • CID Fragmentation (MS2): Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas.

  • Data Acquisition & Scoring: Monitor the specific transitions 371 → 155 (Tosyl cation) and 371 → 199 (Bromophenoxyethyl cation).

Workflow Prep Sample Prep (1 µg/mL) LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI+ Ionization (Protonation) LC->ESI MS1 MS1 Scan (Isotope Filter) ESI->MS1 CID CID Fragmentation (CE 15-35 eV) MS1->CID MS2 MS2 Detection (m/z 155, 199) CID->MS2

Self-validating LC-MS/MS experimental workflow for bromophenoxyethyl tosylate analysis.

References

  • "Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer" - PubMed. Available at: [Link]

  • "Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development" - PubMed. Available at: [Link]

  • "Isotopes in Mass Spectrometry" - Chemistry Steps. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate and its Halogenated Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the thermal stability of intermediates and active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the thermal stability of intermediates and active pharmaceutical ingredients (APIs) is a critical parameter dictating storage, handling, and processing conditions. This guide provides an in-depth evaluation of the thermal stability of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate, a key intermediate, in comparison to its halogenated analogs (fluoro, chloro, and iodo derivatives). While direct, publicly available comparative experimental data for this specific series of compounds is limited, this document synthesizes established principles of thermal analysis, structure-activity relationships, and data from structurally related molecules to provide a robust predictive framework.

The Significance of Thermal Stability

The propensity of a molecule to decompose under thermal stress can have profound implications. For drug development professionals, an unstable compound can lead to degradation, impurity formation, and loss of efficacy, posing significant safety and regulatory challenges. For process chemists, understanding the thermal limits of a compound is paramount for safe and efficient scale-up of synthetic routes. This guide is designed to provide the foundational knowledge to anticipate and evaluate the thermal behavior of this important class of sulfonate esters.

Structure-Stability Relationship: A Predictive Analysis

The thermal stability of the 2-(4-halophenoxy)ethyl 4-methylbenzenesulfonate series is primarily influenced by the nature of the halogen substituent on the phenoxy ring. The electronic properties of the halogen atom (electronegativity and polarizability) directly impact the bond dissociation energies within the molecule, particularly the C-O ether linkage and the C-X (halogen) bond.

Halogens are electron-withdrawing groups, a property that generally enhances the thermal stability of aromatic compounds by stabilizing the ring system.[1] The trend in electronegativity (F > Cl > Br > I) and bond strength (C-F > C-Cl > C-Br > C-I) suggests that the fluoro-substituted analog would exhibit the highest thermal stability, while the iodo-substituted analog would be the least stable.

Thermal decomposition of these molecules is likely to initiate at the weakest bonds. Potential decomposition pathways include:

  • Cleavage of the C-O ether bond: This is a common decomposition pathway for aryl ethers. The electron-withdrawing nature of the halogen can influence the strength of this bond.

  • Cleavage of the S-O ester bond: Sulfonate esters can undergo thermal decomposition, although they are generally considered stable protecting groups.[2]

  • Cleavage of the C-X bond: The strength of the carbon-halogen bond decreases down the group, making the C-I bond the most susceptible to cleavage.

Based on these principles, a predicted order of thermal stability for the halogenated analogs is:

Fluoro > Chloro > Bromo > Iodo

Experimental Evaluation of Thermal Stability

To empirically determine the thermal stability of these compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.[3][4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Hypothetical Comparative Data

While specific experimental data is not available, the following table illustrates how comparative thermal stability data for the 2-(4-halophenoxy)ethyl 4-methylbenzenesulfonate series would be presented. The values are hypothetical and based on the predicted trend of stability.

CompoundHalogen (X)Onset Decomposition Temperature (Tonset) by TGA (°C)Temperature of Maximum Decomposition Rate (Tmax) by TGA (°C)Decomposition Enthalpy (ΔHd) by DSC (J/g)
2-(4-Fluorophenoxy)ethyl 4-methylbenzenesulfonateF~250-270~280-300(Exothermic/Endothermic)
2-(4-Chlorophenoxy)ethyl 4-methylbenzenesulfonateCl~240-260~270-290(Exothermic/Endothermic)
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonateBr~230-250~260-280(Exothermic/Endothermic)
2-(4-Iodophenoxy)ethyl 4-methylbenzenesulfonateI~220-240~250-270(Exothermic/Endothermic)

Note: The decomposition can be either exothermic or endothermic, and DSC would be used to determine the nature of this thermal event.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing TGA and DSC analyses on these compounds, based on established standards such as ASTM E1131 for TGA and ASTM E1269 for DSC.

Thermogravimetric Analysis (TGA) Protocol

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation A Weigh 5-10 mg of sample B Place in alumina crucible A->B C Place crucible in TGA furnace B->C D Purge with N2 (50 mL/min) C->D E Heat from 30°C to 500°C at 10°C/min D->E F Record mass loss vs. temperature E->F G Determine T-onset and T-max F->G

TGA Experimental Workflow
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared alumina crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 500°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of mass loss (Tmax) from the resulting TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation A Weigh 2-5 mg of sample B Seal in hermetic aluminum pan A->B C Place sample and reference pans in DSC cell B->C D Purge with N2 (50 mL/min) C->D E Heat from 30°C to 350°C at 10°C/min D->E F Record heat flow vs. temperature E->F G Identify melting point and decomposition events F->G H Calculate enthalpy changes (ΔH) G->H

DSC Experimental Workflow
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 350°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Identify endothermic (melting) and exothermic (decomposition) events. Determine the peak temperatures and calculate the enthalpy changes (ΔH) associated with these transitions.

Conclusion

In the absence of direct comparative data, a thorough understanding of the principles of chemical bonding and thermal analysis provides a strong framework for predicting the relative thermal stability of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate and its halogenated analogs. The expected trend of thermal stability is Fluoro > Chloro > Bromo > Iodo, primarily dictated by the decreasing C-X bond strength down the halogen group. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to generate their own comparative data, enabling informed decisions in process development and ensuring the quality and safety of pharmaceutical intermediates and products.

References

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.).
  • Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions. (2022). Redalyc.
  • Thermal stability of sulfonated Poly(Ether Ether Ketone) films. (2016). Pure.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... (n.d.). PMC.
  • Synthesis and properties of a series of sulfonate ester photoacid generators. (2023). Reaction Chemistry & Engineering (RSC Publishing).
  • Sulfonate Esters – How Real is the Risk? (n.d.). PQRI.
  • Simultaneous Thermal Analyzer (STA/TGA-DSC). (2026).
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019).
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
  • Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019). C-Therm Technologies.

Sources

Validation

A Comparative Benchmarking Guide to 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate in Suzuki-Miyaura Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures.[1] The choice of the electrophilic partner is a critical determinant of reaction efficiency, scope, and overall success. This guide provides an in-depth technical comparison of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate , a bifunctional electrophile, against its more common counterparts, aryl bromides and aryl tosylates, in the context of the Suzuki-Miyaura reaction.

Introduction: The Strategic Importance of the Electrophile in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has revolutionized the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[2] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[3] The catalytic cycle, elegantly orchestrated by a palladium catalyst, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.

The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-leaving group bond of the electrophile.[4] The facility of this step is profoundly influenced by the nature of the leaving group. The established reactivity trend for common leaving groups is: I > Br > OTf (triflate) >> Cl > OTs (tosylate).[5]

This guide focuses on the unique characteristics of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate, which possesses two potential sites for oxidative addition: a relatively reactive aryl bromide and a less reactive aryl tosylate functionality (indirectly, as the tosylate is on an ethyl linker, making the C-O bond the target). We will dissect its expected performance by comparing it with structurally analogous and more commonly employed electrophiles: 4-bromoanisole (representing the aryl bromide moiety) and 4-methoxyphenyl 4-methylbenzenesulfonate (a representative electron-rich aryl tosylate).

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to appreciating the nuances of electrophile reactivity. The generally accepted mechanism is depicted below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex Ar-X transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd -XB(OR)3 boronate Ar'B(OR)3^- boronate->transmetalation base Base boronic_acid Ar'B(OH)2 base->boronic_acid boronic_acid->boronate Activation re Reductive Elimination diaryl_pd->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The energy barrier for the oxidative addition step is directly correlated with the strength of the C-X bond, where X is the leaving group. Aryl bromides, with a weaker C-Br bond compared to the C-O bond in aryl tosylates, generally undergo oxidative addition more readily.[2] This translates to faster reaction rates and often allows for the use of less forcing reaction conditions and less specialized catalyst systems.

Comparative Performance Analysis

While no direct experimental data for the Suzuki-Miyaura coupling of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate is readily available in the peer-reviewed literature, we can predict its reactivity based on established principles and compare it to our selected benchmarks.

The primary site of reactivity on the topic compound is expected to be the aryl bromide. The tosylate group, being attached to an ethyl chain, is not an aryl tosylate and thus not a direct partner for palladium-catalyzed cross-coupling at the aromatic ring. Instead, it is a good leaving group for nucleophilic substitution, a reaction pathway that is not the focus of this guide. Therefore, for the purpose of Suzuki-Miyaura cross-coupling, we will consider the aryl bromide moiety as the reactive site.

Table 1: Comparative Performance of Aryl Bromides vs. Aryl Tosylates in Suzuki-Miyaura Coupling

Parameter4-Bromoanisole (Aryl Bromide)4-Methoxyphenyl 4-methylbenzenesulfonate (Aryl Tosylate)Rationale & Insights
Reactivity HighModerate to LowThe C-Br bond is weaker and more susceptible to oxidative addition by Pd(0) than the C-O bond of the aryl tosylate.[2]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃) are often effective.Requires more electron-rich and bulky phosphine ligands (e.g., XPhos, CM-phos) to facilitate oxidative addition.[6][7]The less reactive C-O bond of the tosylate necessitates a more electron-rich palladium center to promote its cleavage.
Reaction Conditions Milder temperatures (often RT to 80 °C) and shorter reaction times are typical.Generally requires higher temperatures (≥100 °C) and longer reaction times to achieve comparable yields.[8]The higher activation energy for the oxidative addition of aryl tosylates necessitates more forcing conditions.
Typical Yields Good to excellent yields are commonly achieved with a broad range of boronic acids.Yields are highly dependent on the catalyst system and can be variable, especially with less reactive boronic acids.The robustness of the aryl bromide coupling leads to more consistent outcomes across a wider substrate scope.
Functional Group Tolerance Generally very good.Can be more sensitive to certain functional groups due to the harsher reaction conditions required.Milder conditions for aryl bromide coupling preserve a wider array of functional groups.

Experimental Protocols

To provide a practical framework for comparison, we present a unified experimental protocol designed to be effective for both aryl bromides and, with appropriate catalyst selection, for the more challenging aryl tosylates. This allows for a more direct comparison of their reactivity under a standardized set of conditions.

Synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

A reliable method for the synthesis of the title compound involves the tosylation of the corresponding alcohol.

Synthesis_Workflow start 2-(4-Bromophenoxy)ethanol reagents p-Toluenesulfonyl chloride (TsCl) Pyridine or Et3N/DMAP DCM, 0 °C to RT start->reagents 1. workup Aqueous Workup & Purification reagents->workup 2. product 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate workup->product 3.

Caption: General workflow for the synthesis of the title compound.

Protocol:

  • To a solution of 2-(4-bromophenoxy)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tosylate.[9][10]

Comparative Suzuki-Miyaura Cross-Coupling Protocol

The following protocol is designed for the comparative evaluation of 4-bromoanisole and 4-methoxyphenyl 4-methylbenzenesulfonate with phenylboronic acid.

Suzuki_Protocol setup 1. Reaction Setup - Aryl Electrophile (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Base (e.g., K3PO4, 2.0 mmol) - Pd Catalyst & Ligand inert 2. Inert Atmosphere - Evacuate and backfill with N2/Ar (3x) setup->inert solvent 3. Add Solvent - Anhydrous Toluene/Dioxane inert->solvent reaction 4. Reaction - Heat to 100 °C - Stir for 12 h solvent->reaction workup 5. Workup & Extraction - Cool to RT - Aqueous wash - Extract with Ethyl Acetate reaction->workup purification 6. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purification product Product purification->product

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Materials:

  • Electrophiles: 4-Bromoanisole or 4-methoxyphenyl 4-methylbenzenesulfonate (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.2 mmol)

  • Palladium Precatalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl electrophile, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the tube and evacuate and backfill with nitrogen or argon three times.

  • Add the anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

Expected Outcomes:

  • With 4-Bromoanisole: A high yield of 4-methoxybiphenyl is expected, likely in the range of 85-95%.[11][12]

  • With 4-methoxyphenyl 4-methylbenzenesulfonate: A moderate to good yield is anticipated, potentially in the range of 60-80%, though this is highly dependent on the specific conditions and the efficacy of the chosen catalyst system for this less reactive electrophile.[8]

Conclusion and Recommendations

2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate presents an interesting substrate for synthetic chemists, primarily leveraging its aryl bromide functionality for Suzuki-Miyaura cross-coupling reactions. Its performance is expected to be comparable to that of other electron-rich aryl bromides like 4-bromoanisole, offering high reactivity and amenability to a wide range of standard Suzuki-Miyaura conditions.

In contrast, analogous aryl tosylates are significantly less reactive and necessitate more specialized and often more expensive catalyst systems, along with more forcing reaction conditions, to achieve satisfactory yields.

For researchers and drug development professionals, the key takeaways are:

  • Prioritize Aryl Bromides for Efficiency: When a choice is available, an aryl bromide is generally the more efficient and cost-effective electrophile for Suzuki-Miyaura couplings compared to an aryl tosylate.

  • Leverage Tosylates When Necessary: Aryl tosylates are valuable alternatives when the corresponding aryl bromide is unavailable or when the tosylate is easily derived from a readily available phenol. However, be prepared to invest in catalyst and ligand screening to optimize the reaction.

  • Predictive Reactivity: The reactivity of bifunctional molecules like 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate can be rationally predicted by analyzing the individual reactive sites based on established mechanistic principles.

This guide provides a foundational framework for understanding and utilizing these important classes of electrophiles in one of modern chemistry's most powerful synthetic transformations.

References

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734.
  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wallace, D. J., & Chen, C. Y. (2005). A Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 70(22), 8817–8823.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734.
  • Kwong, F. Y., & Buchwald, S. L. (2002).
  • The Royal Society of Chemistry. (n.d.). A Hydroquinone Based Palladium Catalyst for Room Temperature Nitro reduction in water. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]

  • Sirisit, N., et al. (2024).
  • Legeay, J. C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Reddit. (2025, January 21). Tosylation protocol? r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wang, X. L., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions, 46(40), 13866–13872.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Flores, M. A. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks.
  • Asiri, A. M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1888.
  • Arshad, M. N., et al. (2011). 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1529.
  • PrepChem. (n.d.). Synthesis of 4-Bromophenyl Benzyl Ether. Available at: [Link]

  • Khamees, H., Mohammed, Y. H. I., Ananda, S., & Madegowda, M. (2021). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.

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Comparative

Publish Comparison Guide: Spectroscopic Validation of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate Reaction Intermediates

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the selection and validation of alkylating intermediates dictate the overall yield and purity of the downstre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the selection and validation of alkylating intermediates dictate the overall yield and purity of the downstream targets. This guide provides an in-depth technical comparison between the use of 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate (a tosylate intermediate) and its halogenated alternatives. Designed for researchers and drug development professionals, this document outlines the mechanistic advantages of the tosylate leaving group, provides a self-validating experimental protocol for its synthesis, and establishes a rigorous spectroscopic QA/QC framework to guarantee intermediate integrity prior to downstream nucleophilic substitution.

Strategic Rationale: Tosylate vs. Halide Leaving Groups

When designing synthetic routes requiring the etherification or amination of a 2-(4-bromophenoxy)ethyl moiety, chemists typically choose between synthesizing an alkyl bromide/chloride or an alkyl sulfonate (tosylate/mesylate).

The tosylate anion is highly stabilized by resonance, delocalizing the negative charge across the sulfonate group, which intrinsically renders it a superior leaving group compared to localized halides in many polar aprotic environments[1]. Furthermore, the conversion of an alcohol to a tosylate proceeds under mild conditions with absolute retention of configuration at the electrophilic carbon, avoiding the harsh acidic conditions (e.g., using PBr₃ or HBr) required for bromination that can lead to side reactions or rearrangement[2].

Table 1: Comparative Reactivity & Practicality Matrix
Parameter2-(4-Bromophenoxy)ethyl Tosylate2-(4-Bromophenoxy)ethyl Bromide
Leaving Group Anion Stability Excellent (Resonance delocalized across 3 oxygens)Good (Charge localized on the bromine atom)
Synthesis from Alcohol Mild (TsCl, Et₃N, 0°C), strict retention of configurationHarsh (PBr₃ or HBr), risk of ether cleavage/scrambling
Physical State (Typical) Crystalline solid (Easily purified via recrystallization)Heavy oil / low-melting solid (Requires chromatography)
S_N2 Reaction Kinetics Highly accelerated in polar aprotic solvents (DMF, DMSO)Moderate, more susceptible to competing E2 elimination
Spectroscopic Tracking High (Diagnostic Tosyl CH₃ and Ar-H NMR signals)Low (Relies solely on subtle CH₂ shift changes)

Experimental Methodology: Synthesis & Self-Validating QA/QC

To ensure scientific integrity, the following protocol is designed as a self-validating system . The causality behind each reagent choice is explained to empower researchers to troubleshoot and adapt the workflow.

Phase 1: Synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate
  • Substrate Solubilization : Dissolve 10.0 mmol of 2-(4-bromophenoxy)ethanol in 25 mL of anhydrous dichloromethane (DCM).

    • Causality : DCM provides an inert, non-polar aprotic environment that fully solubilizes the substrate while preventing nucleophilic interference with the electrophile.

  • Acid Scavenging : Add 15.0 mmol (1.5 eq) of triethylamine (Et₃N) and cool the flask to 0 °C in an ice bath.

    • Causality : Et₃N neutralizes the HCl generated during the reaction, driving the equilibrium forward. Cooling prevents exothermic degradation and minimizes the formation of alkyl chloride byproducts.

  • Electrophilic Activation : Slowly add 12.0 mmol (1.2 eq) of p-toluenesulfonyl chloride (TsCl) in small portions.

    • Causality : Gradual addition maintains thermal control. The reaction proceeds via nucleophilic attack of the alcohol onto the sulfonyl sulfur, displacing the chloride.

  • Reaction Quenching & Isolation : After stirring for 4 hours at room temperature, quench with 20 mL of ice water. Extract the organic layer, wash sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: Spectroscopic Validation Protocol

Before proceeding to downstream S_N2 applications, apply this orthogonal validation system to confirm the intermediate's structural integrity:

  • FT-IR Spectroscopy :

    • Action: Run a neat sample using ATR-FTIR.

    • Validation Check: Confirm the complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹. Verify the emergence of strong asymmetric and symmetric S=O stretches at ~1360 cm⁻¹ and ~1180 cm⁻¹, respectively[3].

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃) :

    • Action: Dissolve 10 mg of the product in CDCl₃.

    • Validation Check: Look for the diagnostic tosyl methyl singlet at ~2.45 ppm (3H) . Confirm the downfield shift of the methylene protons adjacent to the oxygen: the triplet shifts from ~3.8 ppm (in the starting alcohol) to ~4.35 ppm (2H) due to the strong electron-withdrawing nature of the newly formed sulfonate ester.

  • High-Resolution Mass Spectrometry (HRMS-ESI) :

    • Action: Analyze the sample in positive ion mode.

    • Validation Check: Identify the[M+H]⁺ peak. Crucially, validate the presence of the intact bromophenoxy moiety by observing the characteristic 1:1 isotopic doublet for ⁷⁹Br and ⁸¹Br , separated by exactly 2 m/z units.

Mechanistic Workflow

The following diagram illustrates the logical progression from precursor activation to multi-modal spectroscopic validation, ensuring the intermediate is primed for downstream substitution.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Validation (QA/QC) A 2-(4-Bromophenoxy)ethanol [Starting Material] B Tosylation Reaction (TsCl, Et3N, DCM, 0°C) A->B Activation C 2-(4-Bromophenoxy)ethyl tosylate [Isolated Intermediate] B->C Workup & Purification D FT-IR Spectroscopy (S=O stretches) C->D E 1H & 13C NMR (Diagnostic Shifts) C->E F HRMS (ESI+) (Bromine Isotope Pattern) C->F G Validated Intermediate Ready for S_N2 Substitution D->G E->G F->G

Figure 1: Self-validating workflow for the synthesis and spectroscopic QA/QC of the tosylate.

References

  • A Comparative Analysis of Bromide and Tosylate as Leaving Groups in Benzylic Systems - Benchchem.1

  • 9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. 2

  • Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools - ACS Publications (Organic Letters). 3

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this m...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate (CAS No. 104334-36-3), a compound containing both a brominated aromatic ring and a sulfonate ester functional group. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring that you can manage this chemical waste with confidence and integrity.

Hazard Identification and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's properties and hazards is essential. This initial assessment is the foundation of a safe disposal plan.

Chemical and Physical Properties

PropertyValueSource
CAS Number 104334-36-3[1]
Molecular Formula C15H15BrO4S (Note: Some sources may list variants)[2]
Appearance Typically an off-white powder[2]
Key Functional Groups Brominated Phenoxy, Ethyl, 4-methylbenzenesulfonate (Tosylate)[1]

Toxicological and Hazard Data

Therefore, 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate should be treated as a hazardous substance. Assume it may cause skin, eye, and respiratory irritation.[7][8] All handling and disposal operations must be conducted based on this precautionary principle.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate protective measures are non-negotiable when handling this compound and its waste.

  • Engineering Controls : All handling, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][10]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile gloves to prevent skin contact. If splashes are likely, consider double-gloving.

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.[7]

    • Lab Coat : A flame-resistant lab coat must be worn and kept fully buttoned.

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Control and Contain : If it is safe to do so, prevent the spill from spreading. For a solid spill, carefully cover it with an absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels to absorb large quantities of liquid waste.

  • Neutralize (If Applicable) : This step is not recommended without specific knowledge of the compound's reactivity. For this substance, direct chemical neutralization is not advised.

  • Collect Waste : Carefully scoop the spilled material and absorbent into a designated, properly labeled hazardous waste container.[12]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate must adhere to local, state, and federal regulations for hazardous waste.[13][14] Due to its classification as a halogenated organic compound, specific disposal routes are required.[15][16]

Step 1: Waste Characterization and Segregation

  • Waste Identification : This compound is a non-solvent, halogenated organic solid.[15] It must not be mixed with non-halogenated solvent waste.

  • Segregation : Keep waste containing 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate separate from all other waste streams. This includes avoiding mixing with aqueous waste, acidic or basic solutions, and other organic solvents unless they are also halogenated. Cross-contamination can complicate the disposal process and increase costs.

Step 2: Selection of Waste Container

  • Container Material : Use a clearly labeled, leak-proof container made of a compatible material. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.[17][18][19] The container must have a secure, tight-fitting lid.[20]

  • Labeling : The container must be labeled with a "Hazardous Waste" sticker. The label must clearly state the full chemical name: "2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate" and explicitly mention that it is a "Halogenated Organic Waste."[20] List all components and their approximate concentrations if it is a mixed waste.

Step 3: Waste Accumulation

  • Solid Waste : Collect any solid waste, including contaminated PPE (like gloves) and weighing papers, in the designated hazardous waste container.

  • Solution Waste : If the compound is in solution, collect it in a designated liquid hazardous waste container suitable for halogenated organic solvents. Do not fill the container to more than 80% capacity to allow for vapor expansion.[20]

  • Empty Containers : The original product container is considered hazardous waste unless triple-rinsed. The rinsate from cleaning the container must be collected and disposed of as halogenated liquid waste.[14][21]

Step 4: Final Disposal Pathway

  • Prohibition of Sewer and Landfill Disposal : Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[13][14] Halogenated organic compounds are specifically restricted from land disposal without prior treatment.[3][4]

  • Incineration : The recommended and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[6][15] This process is designed to achieve a destruction and removal efficiency of over 99.99% for such compounds and is equipped with scrubbers to neutralize harmful byproducts like hydrogen bromide.

  • Contacting EHS : Once your waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department. They will manage the collection and ensure the waste is transported to a certified hazardous waste disposal vendor.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate. As a Senior Application Scientist, my objective is to synthesiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest level of safety and operational integrity in your laboratory.

Core Hazard Analysis: Understanding the Chemistry of Risk

To establish a robust safety protocol, we must first deconstruct the molecule to anticipate its reactivity and toxicological profile. The compound is an ester of p-toluenesulfonic acid and 2-(4-bromophenoxy)ethanol.

  • The Tosylate Group (Alkylating Agent): The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. This property renders the entire molecule a potent alkylating agent . Such agents can covalently modify biological macromolecules like DNA, making them potential mutagens. This is the primary chemical hazard driving our stringent handling recommendations.

  • The 4-Bromophenoxy Group (Irritant & Potential Toxicant): The brominated phenol component suggests hazards consistent with compounds like 4-bromophenol. These include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Furthermore, some brominated aromatic compounds are suspected of having long-term toxicity, including potential damage to fertility or the unborn child.[1]

  • Physical Form: This compound is expected to be a solid powder at room temperature.[4] This presents a risk of aerosolization and inhalation during handling, such as weighing and transferring.

Based on this analysis, we will operate under the assumption that this compound presents the following hazards:

Hazard Classification (Presumed)GHS Hazard Statement (Anticipated)Primary Route of Exposure
Skin IrritationH315: Causes skin irritationDermal Contact
Serious Eye IrritationH319: Causes serious eye irritationOcular Contact
Respiratory Tract IrritationH335: May cause respiratory irritationInhalation
Acute Toxicity (Harmful)H302: Harmful if swallowedIngestion
Suspected Reproductive ToxinH361: Suspected of damaging fertility or the unborn childInhalation, Dermal, Ingestion

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist but a comprehensive barrier system designed to mitigate the specific risks identified above. Each component is critical and non-negotiable.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene). Double-gloving is mandatory. [5]The primary defense against dermal absorption of a potent skin irritant and potential alkylating agent. Double-gloving provides a critical buffer, as single gloves can have pinholes or be compromised during handling.[6]
Eye & Face Protection ANSI-approved chemical splash goggles. A face shield is required when handling solutions or large quantities (>1g).Protects against dust particles and splashes that can cause serious, irreversible eye damage.[6][7][8]
Skin & Body Protection Fully-buttoned laboratory coat, full-length pants, and closed-toe shoes.Prevents accidental skin exposure to dust or spills.[6][7]
Respiratory Protection All handling must occur within a certified chemical fume hood. The primary engineering control to prevent inhalation of aerosolized dust, which can cause respiratory tract irritation and systemic toxicity.[6][9] An N95 or higher-rated respirator may be required for cleaning spills outside a fume hood, per your institution's EHS guidelines.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key stages of handling this compound.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Conduct Experiment-Specific Risk Assessment B 2. Verify Chemical Fume Hood Certification & Airflow A->B Proceed to Handling C 3. Assemble & Inspect All Required PPE B->C Proceed to Handling D 4. Weigh Compound in Ventilated Enclosure or on Draft Shield C->D Proceed to Handling E 5. Transfer to Reaction Vessel Using Static-Control Spatula D->E F 6. Keep Container Tightly Closed When Not In Use E->F G 7. Decontaminate Work Surface & Equipment F->G Experiment Complete H 8. Segregate Waste into Labeled Hazardous Waste Container G->H I 9. Remove PPE and Wash Hands Thoroughly H->I

Caption: Logical workflow for handling 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate.

Detailed Steps:
  • Preparation:

    • Ensure the chemical fume hood has a valid certification and the sash is at the appropriate working height.

    • Gather all necessary PPE and inspect it for defects (e.g., holes in gloves).[6]

    • Ensure an emergency plan is in place and that eyewash stations and safety showers are accessible and unobstructed.[1][7]

  • Handling Procedures:

    • Wear all appropriate PPE as detailed in the table above before entering the fume hood.

    • Use the smallest practical quantity for the experiment to minimize waste and potential exposure.[6]

    • When weighing the solid, use a ventilated balance enclosure or, at minimum, a draft shield inside the fume hood to prevent dust from dispersing.

    • Avoid creating dust clouds during transfer.[10] Use spatulas designed to minimize static.

    • Keep the primary container tightly sealed when not in active use.[7][11]

  • Post-Handling:

    • Decontaminate the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][11]

Emergency & Disposal Plans

Emergency Procedures for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][10][12]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Call a poison center or physician immediately.[10][12]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or physician immediately.[10][12]

Spill Response
  • Small Spill (inside fume hood): Absorb any liquid with an inert material (e.g., sand, vermiculite). Carefully sweep up the solid material, avoiding dust creation. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. Prevent entry and contact your institution's Environmental Health & Safety (EHS) office immediately.[13]

Waste Disposal Plan
  • Waste Collection: All waste containing 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate, including surplus chemical, contaminated labware (pipettes, vials), and contaminated PPE, must be collected in a designated and properly labeled hazardous waste container.[14][15]

  • Disposal: Do not mix with incompatible waste streams. Dispose of all hazardous waste through your institution's EHS office in accordance with all local, state, and federal regulations.[7][12] Never dispose of this chemical down the drain.

References

  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety data sheet in accordance with Regulation (EC) No.1907/2006. (2013, August 23).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Material Safety Data Sheet - Chemicea Pharmaceuticals. (n.d.).
  • Perfluorooctane Sulfonic Acid (PFOS) Standard (1X1 mL) - Safety Data Sheet. (2024, August 24).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, September 2).
  • UCCS SAFE OPERATING PROCEDURE. (2021, September 22).
  • Safety Data Sheet (SDS). (2015, April 23).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 5).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate - Safety Data Sheet - ChemicalBook. (2026, March 22).
  • ETHYL-4-BROMO BENZOATE CAS No 5798-75-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Recent Developments and Needs in Materials Used for Personal Protective Equipment and Their Testing | Request PDF - ResearchGate. (n.d.).
  • 2-(4(bromomethyl)phenoxy)ethyl-4-methylbenznesulfonate - Hangzhou Longshine Bio-Tech. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate
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